Tert-butyl 4-butylidenepiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-butylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h7H,5-6,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBHFSWRSVCBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629256 | |
| Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198287-32-9 | |
| Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Tert-butyl 4-butylidenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-butylidenepiperidine-1-carboxylate. Due to the compound's status as a specialized synthetic intermediate, directly measured experimental data is not widely available in the public domain. Therefore, this guide combines calculated properties with detailed, analogous experimental protocols to provide a robust resource for researchers.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. The data presented are calculated values based on its chemical structure, providing a reliable estimation for experimental planning and characterization.
| Property | Value | Notes |
| Molecular Formula | C₁₄H₂₅NO₂ | - |
| Molecular Weight | 239.36 g/mol | Calculated |
| Exact Mass | 239.188529 g/mol | Calculated |
| Appearance | Expected to be a colorless oil or low-melting solid | Based on similar compounds |
| Boiling Point | Estimated >300 °C at 760 mmHg | Based on related structures |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | Inferred from structure |
| LogP (calculated) | 3.5 - 4.0 | Prediction |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the olefination of the commercially available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). The Wittig reaction is a classic and reliable method for this transformation.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is based on established procedures for the Wittig olefination of N-Boc-4-piperidone.
Reaction Scheme:
Materials:
-
Butyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
tert-Butyl 4-oxopiperidine-1-carboxylate[1]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add butyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back to -78 °C.
-
In a separate flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Add the solution of the ketone to the ylide solution dropwise via a syringe or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Analytical Characterization (Predicted)
While specific experimental spectra are not available, the following are the expected key signals in various analytical techniques.
-
¹H NMR (CDCl₃):
-
~5.1-5.3 ppm: A triplet corresponding to the vinylic proton (=CH-CH₂).
-
~3.4 ppm: A triplet corresponding to the piperidine ring protons adjacent to the nitrogen (N-CH₂).
-
~2.0-2.3 ppm: Multiplets for the allylic and other piperidine ring protons.
-
~1.45 ppm: A singlet for the nine protons of the tert-butyl group.
-
~1.3-1.5 ppm & ~0.9 ppm: Multiplet and triplet, respectively, for the remaining butyl chain protons.
-
-
¹³C NMR (CDCl₃):
-
~155 ppm: Carbonyl carbon of the carbamate.
-
~138 ppm & ~121 ppm: Carbons of the C=C double bond.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~45 ppm: Piperidine carbons adjacent to the nitrogen.
-
~28.5 ppm: Methyl carbons of the tert-butyl group.
-
Other aliphatic signals for the piperidine ring and butyl chain carbons.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ = 240.19
-
Expected [M+Na]⁺ = 262.17
-
Signaling Pathways and Biological Activity
Currently, there is no published information detailing the involvement of this compound in specific signaling pathways or its biological activity. As a synthetic intermediate, its primary role is in the construction of more complex molecules for drug discovery and development. The piperidine scaffold is a common motif in many biologically active compounds, but this specific derivative has not been reported to have intrinsic biological functions.
Logical Relationships in Synthesis
The synthesis of the target compound is a clear, multi-step process that relies on fundamental and well-established organic reactions. The logical flow is depicted in the following diagram.
References
Navigating the Synthesis and Application of Tert-butyl 4-butylidenepiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-butylidenepiperidine-1-carboxylate is a key organic intermediate belonging to the versatile class of 4-alkylidenepiperidines. These structures are of significant interest in medicinal chemistry and drug discovery, serving as valuable scaffolds for the synthesis of a wide range of biologically active molecules. The presence of the exocyclic double bond provides a strategic point for further functionalization, while the Boc-protected piperidine ring offers a stable and readily modifiable core. This technical guide provides an in-depth overview of this compound, with a focus on its synthesis, characterization, and potential applications in pharmaceutical research.
Chemical Identity and Properties
A crucial first step in the characterization of any chemical compound is the assignment of a unique Chemical Abstracts Service (CAS) number. However, a definitive and verified CAS number for this compound has not been conclusively established through publicly available databases. An initial search suggested the CAS number 383178-53-8 , but further investigation revealed that this number is officially assigned to Sodium Lauryl Glucose Carboxylate (and) Lauryl Glucoside [1][2][3]. This discrepancy highlights the importance of careful verification of chemical identifiers.
For the purpose of this guide, we will refer to the compound by its systematic name. The key physicochemical properties of related N-Boc-piperidine derivatives are summarized in the table below, providing a reference for the expected characteristics of the target compound.
| Property | Value (for related compounds) | Reference |
| Molecular Formula | C14H25NO2 | N/A |
| Molecular Weight | 239.36 g/mol | N/A |
| Appearance | Expected to be a colorless oil or low-melting solid | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | [5] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of tert-butyl 4-alkylidenepiperidine-1-carboxylates is the Wittig reaction . This reaction involves the olefination of a ketone, in this case, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) , with a phosphorus ylide.
Synthesis of the Wittig Reagent: Butyltriphenylphosphonium Bromide
The precursor to the ylide, butyltriphenylphosphonium bromide, is typically prepared by the reaction of triphenylphosphine with 1-bromobutane.
The Wittig Reaction: Synthesis of this compound
The ylide is generated in situ by treating the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, followed by the addition of N-Boc-4-piperidone.
Detailed Experimental Protocol (General Procedure):
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium in hexanes (1.05 equivalents), dropwise to the stirred suspension. The formation of the ylide is indicated by a color change (typically to orange or deep red).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes.
-
Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data:
| Parameter | Expected Value/Technique |
| Yield | 60-85% |
| Purification | Flash Column Chromatography |
| Characterization | 1H NMR, 13C NMR, Mass Spectrometry, IR Spectroscopy |
Spectroscopic Characterization (Expected)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expected signals would include a triplet for the terminal methyl group of the butylidene chain, multiplets for the methylene groups of the butylidene and piperidine rings, and a characteristic singlet for the nine protons of the tert-butyl group.
-
¹³C NMR: The spectrum would show characteristic peaks for the sp² carbons of the double bond, the sp³ carbons of the piperidine ring and butyl group, and the quaternary and methyl carbons of the Boc protecting group.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching and bending frequencies, and a strong C=O stretching band for the carbamate group of the Boc protecting group.
Applications in Drug Discovery and Development
N-Boc-4-alkylidenepiperidines are valuable intermediates in the synthesis of various pharmaceutical agents. The exocyclic double bond can be subjected to a variety of chemical transformations, including:
-
Hydrogenation: to produce the corresponding 4-butylpiperidine derivatives.
-
Epoxidation: to form spiro-epoxides, which can be opened by various nucleophiles.
-
Hydroboration-oxidation: to introduce a hydroxyl group at the terminal position of the butyl chain.
-
Metathesis reactions: to further elaborate the alkylidene chain.
These transformations allow for the introduction of diverse functional groups and the construction of complex molecular architectures, making these compounds attractive starting materials for the development of new drugs targeting a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases[6].
Synthesis Workflow
The synthesis of this compound via the Wittig reaction can be visualized as a two-step process starting from commercially available materials.
References
Technical Guide: Spectroscopic Characterization of Tert-butyl 4-butylidenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Tert-butyl 4-butylidenepiperidine-1-carboxylate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide outlines a robust synthetic protocol and presents predicted spectral data based on established spectroscopic principles. It further details the standard experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to synthesize and characterize this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the conversion of the carbonyl group of a ketone to an alkene using a phosphorus ylide. In this case, Tert-butyl 4-oxopiperidine-1-carboxylate serves as the ketone precursor.
Experimental Protocol: Synthesis via Wittig Reaction
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
n-Butyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or another suitable strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Ylide Generation: To a stirred suspension of n-butyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a strong base such as sodium hydride portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the phosphorus ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of Tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.1-5.3 | t | 1H | =CH-CH₂- |
| ~3.4-3.5 | t | 4H | N-CH₂ (piperidine ring) |
| ~2.1-2.3 | t | 4H | C=C-CH₂ (piperidine ring) |
| ~1.9-2.1 | q | 2H | =CH-CH₂-CH₂- |
| 1.46 | s | 9H | C(CH₃)₃ |
| ~1.3-1.5 | sextet | 2H | -CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~138 | >C=CH- |
| ~121 | >C=CH- |
| ~79 | C(CH₃)₃ |
| ~45 | N-CH₂ (piperidine ring) |
| ~36 | C=C-CH₂ (piperidine ring) |
| ~30 | =CH-CH₂-CH₂- |
| 28.4 | C(CH₃)₃ |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Table 3: Predicted Significant IR Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970-2850 | C-H stretch |
| ~1690 | C=O stretch (carbamate) |
| ~1650 | C=C stretch (alkene) |
| ~1420 | C-N stretch |
| ~1160 | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| [M+H]⁺ | Molecular ion peak. For C₁₄H₂₅NO₂, the expected m/z would be approximately 240.19. |
| [M-C₄H₉]⁺ | Loss of the tert-butyl group. |
| [M-Boc+H]⁺ | Loss of the Boc protecting group. |
Experimental Protocols for Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform), deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to running the sample.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.
-
Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other characteristic fragment ions.
Visualizations
An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 4-butylidenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of tert-butyl 4-butylidenepiperidine-1-carboxylate. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related N-Boc-4-alkylidenepiperidine analogs and fundamental principles of stereochemistry to present a comprehensive overview. This guide is intended for researchers and professionals in drug development and medicinal chemistry who require a deep understanding of the three-dimensional characteristics of such scaffolds.
Molecular Structure and Identification
This compound is a derivative of piperidine, a common heterocyclic scaffold in pharmaceuticals. The structure features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a butylidene substituent at the 4-position.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₅NO₂ |
| Molecular Weight | 239.36 g/mol |
| CAS Number | 157930-74-4 |
Conformational Analysis of the Piperidine Ring
The conformational landscape of the piperidine ring in this compound is primarily dictated by the interplay of the bulky N-Boc group and the exocyclic double bond of the butylidene group. The piperidine ring, similar to cyclohexane, can adopt several conformations, including chair, boat, and twist-boat forms.
Chair Conformation
The chair conformation is generally the most stable for piperidine rings, as it minimizes both angle and torsional strain. However, the presence of the planar, sp²-hybridized carbon of the butylidene group at the 4-position introduces significant conformational constraints. In a perfect chair, the exocyclic double bond would lead to considerable steric strain with the axial hydrogens at C2 and C6. To alleviate this, the ring is expected to adopt a flattened chair or a conformation with significant distortion.
Twist-Boat and Boat Conformations
Due to the steric strain induced by the 4-butylidene group in a chair conformation, twist-boat and boat conformations may become more energetically accessible. While generally higher in energy, these conformations can sometimes be stabilized in substituted piperidines to avoid severe steric clashes. Computational studies on related N-acylpiperidines have shown that a significant population of twist-boat conformers can exist, particularly when stabilized by protein-ligand interactions.[1]
Influence of the N-Boc Group
The large tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces a high rotational barrier around the N-C(O) amide bond. This restricted rotation can lead to the existence of distinct rotamers. Furthermore, the steric bulk of the Boc group influences the overall ring conformation, generally favoring an equatorial-like position to minimize steric interactions.
Experimental and Computational Data from Analogous Compounds
Table 2: Representative Conformational Data from Analogous N-Boc-Piperidine Derivatives
| Parameter | Analogous Compound | Method | Value | Reference |
| Ring Conformation | tert-butyl 3,5-bis((E)-4-methylbenzylidene)-4-oxopiperidine-1-carboxylate | Cryo-NMR & DFT | Distorted Chair | [2] |
| N-Boc Rotational Barrier (ΔG‡) | N-benzoylpiperazines | Temperature-Dependent ¹H NMR | 56 - 80 kJ/mol | [3] |
| Axial vs. Equatorial Preference (ΔG) | 2-methyl-N-acylpiperidines | Computational (B3LYP) | -1.0 to 2.1 kcal/mol (axial favored) | [1] |
| C-N-C(O) Angle | N-substituted piperidines | DFT Calculations | ~117-120° | [4] |
| C-C=C Angle (exocyclic) | Styrylpyridine derivatives | X-ray Crystallography | ~125-128° | [5] |
Note: The data presented are from various related, but not identical, molecules and should be considered as indicative of the expected values for the title compound.
Experimental Protocols
The synthesis and conformational analysis of this compound would typically follow established chemical and analytical procedures.
Synthesis via Wittig Reaction
A common and effective method for the synthesis of the butylidene group at the 4-position is the Wittig reaction.
Protocol: Wittig Olefination
-
Ylide Generation: Butyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF, DMSO) to generate the corresponding phosphorus ylide.
-
Reaction with Ketone: A solution of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) in the same solvent is added to the ylide solution, typically at a low temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound. The Wittig reaction can be promoted by bases like lithium hydroxide.[6]
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of cyclic molecules in solution.
Protocol: NMR-based Conformational Analysis
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.
-
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to assign all proton and carbon signals and to identify through-space correlations. NOESY is particularly crucial for determining the relative spatial orientation of atoms and thus the preferred conformation.
-
Variable Temperature (VT) NMR: VT-NMR studies can be conducted to investigate the dynamics of conformational exchange, such as ring inversion or rotation around the N-Boc amide bond. By monitoring changes in the NMR spectra as a function of temperature, thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for these processes can be determined.
Visualization of Analytical Workflows
The determination of molecular structure and conformation involves a logical sequence of experimental and computational methods.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
The molecular structure of this compound is characterized by an N-Boc protected piperidine ring with a 4-butylidene substituent. While a standard chair conformation is likely distorted due to steric interactions with the exocyclic double bond, alternative conformations such as a flattened chair or twist-boat may be significantly populated. A thorough conformational analysis would necessitate a combination of advanced NMR techniques and computational modeling. The synthetic and analytical protocols outlined in this guide, based on well-established methodologies for analogous compounds, provide a robust framework for researchers and drug development professionals working with this and related molecular scaffolds.
References
- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing tert-butyl 4-butylidenepiperidine-1-carboxylate, a valuable intermediate in pharmaceutical research. The primary focus is on the starting materials and the key olefination reactions, namely the Wittig reaction and the Horner-Wadsworth-Emmons reaction. This document includes detailed experimental protocols, quantitative data, and process diagrams to facilitate laboratory synthesis.
Overview of Synthetic Strategies
The synthesis of this compound predominantly involves the olefination of a carbonyl group at the 4-position of a protected piperidine ring. The most common and effective starting material for this transformation is tert-butyl 4-oxopiperidine-1-carboxylate , also known as N-Boc-4-piperidone. This key intermediate is then reacted with a C4-ylide generated from a corresponding phosphonium salt or phosphonate ester.
The two principal synthetic pathways discussed in this guide are:
-
The Wittig Reaction: Employing a butyltriphenylphosphonium ylide to convert the ketone into the desired alkene.
-
The Horner-Wadsworth-Emmons (HWE) Reaction: Utilizing a phosphonate carbanion, which often offers advantages in terms of reactivity and purification.
Starting Material Synthesis
A reliable and high-yielding synthesis of the core starting materials is crucial for the overall efficiency of the process.
Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
N-Boc-4-piperidone is typically prepared by the protection of the nitrogen atom of 4-piperidone. A common and efficient method involves the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of N-Boc-4-piperidone
To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, sodium bicarbonate (2.5 equivalents) is added at 0 °C. The mixture is stirred for a short period, after which a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane is added. The reaction is allowed to warm to room temperature and stirred for approximately 18 hours. Following the reaction, the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-piperidone as a white solid. This procedure typically results in a high yield of the desired product.
Synthesis of Butyltriphenylphosphonium Bromide
For the Wittig approach, the corresponding phosphonium salt is required. Butyltriphenylphosphonium bromide is synthesized from the reaction of triphenylphosphine with n-butyl bromide.
Experimental Protocol: Synthesis of Butyltriphenylphosphonium Bromide
In a reaction vessel, triphenylphosphine (1 equivalent) is dissolved in a suitable solvent like ethanol. n-Butyl bromide (1 to 1.02 equivalents) is then added, and the mixture is heated to reflux for several hours (typically 22-28 hours). The reaction progress can be monitored by TLC. Upon completion, the solution is cooled, and the product is crystallized, often by cooling in a refrigerator. The resulting solid is filtered and dried to afford butyltriphenylphosphonium bromide. This method has been reported to produce yields greater than 95%.[1]
Synthesis of this compound via Olefination
The key step in the synthesis is the formation of the exocyclic double bond through an olefination reaction.
Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. In this case, N-Boc-4-piperidone is reacted with the ylide generated from butyltriphenylphosphonium bromide.
Experimental Protocol: Wittig Reaction
To a suspension of butyltriphenylphosphonium bromide (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (-78 °C) under an inert atmosphere, a strong base like n-butyllithium (1.1 equivalents) is added dropwise. The formation of the ylide is indicated by the appearance of a deep red color. The mixture is stirred for about an hour at this temperature. A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is subsequently quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This method often provides better yields and easier purification as the phosphate byproduct is water-soluble. The required phosphonate reagent is typically diethyl butylphosphonate.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
In a reaction flask under an inert atmosphere, a phosphonate ester such as diethyl butylphosphonate (1.1 equivalents) is dissolved in an anhydrous solvent like THF. The solution is cooled to a low temperature (e.g., -78 °C or 0 °C), and a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.1 equivalents) is added to generate the phosphonate carbanion. After stirring for a period, a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added. The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine. After drying and concentration, the crude product can be purified by column chromatography. The HWE reaction generally favors the formation of the (E)-alkene.[2][3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of the starting materials.
Table 1: Synthesis of Starting Materials
| Starting Material | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| N-Boc-4-piperidone | 4-piperidone monohydrate hydrochloride, Di-tert-butyl dicarbonate | Dioxane/Water | NaHCO₃ | 0 to RT | 18 | High | >95 |
| Butyltriphenylphosphonium Bromide | Triphenylphosphine, n-Butyl bromide | Ethanol | - | Reflux | 22-28 | >95 | >99[1] |
Note: "High" yield for N-Boc-4-piperidone is commonly reported in the literature without a specific percentage.
Process Diagrams
The following diagrams illustrate the synthetic pathways described.
Caption: Synthesis of N-Boc-4-piperidone.
Caption: Synthesis of Butyltriphenylphosphonium Bromide.
Caption: Wittig Reaction for this compound.
Caption: Horner-Wadsworth-Emmons Reaction for this compound.
References
The Piperidine Scaffold: A Cornerstone in Synthetic and Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Synthesis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the realm of organic synthesis and medicinal chemistry. Its conformational flexibility and ability to engage in various intermolecular interactions have made it an indispensable building block in the design and synthesis of a vast array of pharmaceuticals and natural products.[1][2] From its early discovery in pepper to its central role in modern blockbuster drugs, the history of piperidine is intrinsically linked to the advancement of synthetic organic chemistry and our understanding of pharmacology. This technical guide provides a comprehensive overview of the discovery and history of piperidine derivatives, delves into the evolution of their synthesis, presents detailed experimental protocols for key transformations, and explores their significance in drug development, with a focus on quantitative data and mechanistic insights.
Historical Perspective: From Natural Alkaloids to Synthetic Pharmaceuticals
The story of piperidine begins with its discovery in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine from piperine, the compound responsible for the pungency of black pepper (Piper nigrum), from which the heterocycle derives its name.[3] Independently, in 1852, the French chemist Auguste Cahours also obtained piperidine by reacting piperine with nitric acid.[3] These early discoveries laid the foundation for the exploration of a new class of heterocyclic compounds.
The piperidine structural motif is prevalent in numerous natural alkaloids, many of which exhibit potent physiological activities.[4] Notable examples include coniine from poison hemlock, the toxin responsible for the death of Socrates; lobeline from Indian tobacco; and solenopsin, a component of fire ant venom.[3] The complex structures of these natural products spurred the development of new synthetic methods aimed at their total synthesis and the creation of novel analogs with improved therapeutic properties.
The mid-20th century marked a new era for piperidine derivatives with their emergence as key components in synthetic pharmaceuticals. The development of drugs like the antipsychotic haloperidol and the potent analgesic fentanyl showcased the immense therapeutic potential of this scaffold and fueled further research into the synthesis and pharmacological evaluation of novel piperidine-containing compounds.[4][5]
The Synthesis of Piperidine Derivatives: A Methodological Evolution
The synthesis of the piperidine ring has evolved significantly from early reduction methods to sophisticated catalytic and multicomponent reactions. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.
Catalytic Hydrogenation of Pyridines
The most direct and atom-economical method for the synthesis of the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[6] This reaction involves the saturation of the aromatic pyridine ring with hydrogen gas, typically in the presence of a metal catalyst.
Table 1: Comparison of Catalytic Systems for the Hydrogenation of Pyridine to Piperidine
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Platinum(IV) oxide (PtO₂) | 50-70 | Room Temperature | Glacial Acetic Acid | High | [7] |
| Rhodium on Carbon (Rh/C) | 3.0 MPa | 100 | Not specified | >99 | [8] |
| Ruthenium-Palladium/Activated Carbon (Ru-Pd/Ac) | Not specified | Not specified | Not specified | ~100 | [8] |
| Rhodium on Carbon-supported catalyst (Rh/KB) | Ambient | Ambient | Water | 98 | [9] |
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.
-
Reaction Execution: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas to remove air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin vigorous stirring and maintain the reaction at room temperature for the required duration, monitoring the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Synthesis of Key Piperidine-Containing Pharmaceuticals
The versatility of the piperidine scaffold is exemplified by its presence in a wide range of clinically important drugs. The synthetic routes to these molecules often involve multi-step sequences that showcase a variety of chemical transformations.
Fentanyl, a powerful synthetic opioid analgesic, was first synthesized by Paul Janssen in 1960.[4] Its synthesis has been the subject of numerous studies, with various methods developed to improve efficiency and yield.
Table 2: Comparison of Synthetic Routes to Fentanyl
| Method | Key Steps | Overall Yield (%) | Reference |
| Janssen Method (Original) | Reductive amination, acylation, debenzylation, N-alkylation | Not reported | [6] |
| Valdez et al. (Optimized) | Alkylation of 4-piperidone, reductive amination, acylation | 73-78 | [10][11] |
| Siegfried Method | Involves 1-benzyl-4-piperidone | Not specified | [12] |
| Gupta Method | One-pot synthesis | 40 | [10] |
This three-step synthesis begins with the alkylation of 4-piperidone.
Step 1: Synthesis of 1-(2-phenylethyl)-4-piperidone Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to furnish the alkylated piperidone in 88% yield.
Step 2: Synthesis of N-phenyl-1-(2-phenylethyl)piperidin-4-amine Reductive amination of the resulting piperidone with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid, yields the 4-piperidineamine precursor in 91% yield.
Step 3: Synthesis of Fentanyl The piperidineamine is acylated using propionyl chloride in the presence of a hindered base such as diisopropylethylamine (DIPEA) to provide fentanyl in 95% yield.
Haloperidol, a typical antipsychotic, and risperidone, an atypical antipsychotic, both feature a central piperidine ring and are crucial medications for the management of schizophrenia and other psychotic disorders.[13][14] Their therapeutic effects are primarily mediated through their interaction with dopamine and serotonin receptors in the brain.[15][16]
Table 3: Physicochemical Properties of Key Piperidine-Containing Drugs
| Drug | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP | Water Solubility |
| Fentanyl | C₂₂H₂₈N₂O | 336.47 | 83-84 | 8.4 | 4.05 | Insoluble to slightly soluble |
| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.87 | 150 | 8.3 | 4.26 | Very low (1.4 mg/100 mL) |
| Risperidone | C₂₃H₂₇FN₄O₂ | 410.49 | 170 | 8.3 | 2.7 | Practically insoluble |
Data compiled from various sources, including PubChem and DrugBank.[13][14][17][18][19][20][21][22][23]
The synthesis of risperidone often involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[24][25] More advanced synthetic strategies, such as the Stille reaction, have also been employed to construct the risperidone skeleton with high yields.[26][27][28][29]
Pharmacological Significance and Mechanism of Action
The pharmacological importance of piperidine derivatives stems from their ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The conformational flexibility of the piperidine ring allows it to adopt various chair and boat conformations, enabling it to bind with high affinity and selectivity to the active sites of these proteins.[1][2]
Antipsychotics: Targeting Dopamine and Serotonin Receptors
The therapeutic effects of antipsychotic drugs like haloperidol and risperidone are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[15][16][30] The "dopamine hypothesis" of schizophrenia postulates that an overactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.[3][5]
Haloperidol, a potent D2 antagonist, effectively alleviates the positive symptoms of schizophrenia by blocking dopamine signaling.[5][13] Risperidone, in addition to its D2 antagonism, exhibits high affinity for 5-HT2A receptors.[14][16] This dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[16]
Conclusion and Future Directions
The journey of piperidine from a component of black pepper to a cornerstone of modern medicine is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents. The development of increasingly sophisticated synthetic methodologies has enabled the creation of a diverse array of piperidine derivatives with fine-tuned pharmacological profiles. As our understanding of disease biology deepens, the piperidine scaffold will undoubtedly continue to play a pivotal role in the discovery of novel drugs targeting a wide range of human ailments. Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methods, the exploration of new biological targets for piperidine-containing compounds, and the application of computational methods to guide the design of next-generation therapeutics. The rich history and versatile chemistry of piperidine ensure its enduring legacy in the fields of drug discovery and development.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Investigations of some physiochemical properties of haloperidol which may affect its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 4. Fentanyl - Wikipedia [en.wikipedia.org]
- 5. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Haloperidol (PIM 253) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 11. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. nrt.org [nrt.org]
- 19. Haloperidol - Wikipedia [en.wikipedia.org]
- 20. Risperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. ijcrt.org [ijcrt.org]
- 24. [PDF] Fentanyl Synthetic Methodology: A Comparative Study | Semantic Scholar [semanticscholar.org]
- 25. thepharmajournal.com [thepharmajournal.com]
- 26. researchgate.net [researchgate.net]
- 27. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 29. researchgate.net [researchgate.net]
- 30. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Yield Calculation for Tert-butyl 4-butylidenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of tert-butyl 4-butylidenepiperidine-1-carboxylate, a valuable intermediate in pharmaceutical research. The synthesis is achieved via a Wittig reaction, a cornerstone of organic chemistry for alkene synthesis. This document outlines the underlying chemical principles, a detailed experimental protocol, and a systematic approach to calculating the maximum possible product yield.
Introduction to the Wittig Reaction
The synthesis of this compound is accomplished through a Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. In this specific synthesis, the ketone, N-Boc-4-piperidone, reacts with a butyl-derived Wittig reagent. The ylide is typically generated in situ from the corresponding phosphonium salt, butyltriphenylphosphonium bromide, by deprotonation with a strong base. The reaction provides excellent control over the location of the newly formed double bond.
The Synthesis Pathway
The overall transformation can be visualized as the reaction between N-Boc-4-piperidone and the butyl Wittig reagent, which is generated from butyltriphenylphosphonium bromide.
Methodological & Application
Application Notes and Protocols for the Synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. The synthesis of substituted piperidines is therefore of significant interest in drug discovery and development. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, converting ketones and aldehydes into alkenes. This protocol details the synthesis of tert-butyl 4-butylidenepiperidine-1-carboxylate from N-Boc-4-piperidone using a Wittig reaction with a non-stabilized ylide generated from butyltriphenylphosphonium bromide. This method provides a reliable route to install an exocyclic double bond on the piperidine ring, a common motif in various biologically active molecules.
Overall Reaction Scheme
The synthesis is a two-step process starting from the commercially available reagents triphenylphosphine and 1-bromobutane to first prepare the phosphonium salt, followed by the Wittig reaction with N-Boc-4-piperidone.
Step 1: Synthesis of Butyltriphenylphosphonium Bromide
P(Ph)₃ + Br-(CH₂)₃-CH₃ → [Ph₃P⁺-(CH₂)₃-CH₃]Br⁻
Step 2: Wittig Reaction
[Ph₃P⁺-(CH₂)₃-CH₃]Br⁻ + Base → [Ph₃P=CH-(CH₂)₂-CH₃]
[Ph₃P=CH-(CH₂)₂-CH₃] + N-Boc-4-piperidone → this compound + Ph₃P=O
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Purity (%) |
| 1 | Triphenylphosphine | 1-Bromobutane | - | Ethanol | Butyltriphenylphosphonium Bromide | >97 | >99 |
| 2 | Butyltriphenylphosphonium Bromide | N-Boc-4-piperidone | n-Butyllithium | THF | This compound | ~85-95 | >95 |
Experimental Protocols
Part 1: Synthesis of Butyltriphenylphosphonium Bromide
Materials:
-
Triphenylphosphine (1.0 mol)
-
1-Bromobutane (1.0 mol)
-
Ethanol (1000 mL)
-
Anion exchange resin (catalyst, e.g., 201*7, 5g)
-
Nitrogen gas supply
-
2L four-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Refrigerator/Freezer
Procedure:
-
Set up a 2L four-neck round-bottom flask with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Charge the flask with triphenylphosphine (1.0 mol) and ethanol (1000 mL).
-
Add the anion exchange resin (5 g) to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Slowly add 1-bromobutane (1.0 mol) dropwise from the dropping funnel over approximately 6 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 24 hours.
-
Cool the reaction mixture to 20 °C and filter to remove the catalyst.
-
Transfer the filtrate to a suitable container and place it in a freezer (-15 °C) to induce crystallization.
-
Collect the crystalline product by filtration and dry it at 65 °C to obtain butyltriphenylphosphonium bromide.[1]
Part 2: Synthesis of this compound
Materials:
-
Butyltriphenylphosphonium bromide (1.2 eq)
-
N-Boc-4-piperidone (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk line or nitrogen/argon gas supply
-
Flame-dried glassware
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add butyltriphenylphosphonium bromide (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide.
-
Stir the resulting ylide solution at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Add the solution of N-Boc-4-piperidone dropwise to the cold ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Wittig Reaction Mechanism
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of 4-Butylidenepiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-alkylidenepiperidine scaffold is a significant structural motif in a variety of biologically active compounds and pharmaceuticals. The exocyclic double bond at the 4-position of the piperidine ring is a key feature that can influence the binding affinity and selectivity of these molecules for their biological targets. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, offering significant advantages over the classical Wittig reaction.[1][2][3] These advantages include the use of more nucleophilic and less basic phosphonate carbanions, and the facile removal of the water-soluble phosphate byproduct during workup.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis of 4-butylidenepiperidine derivatives via the Horner-Wadsworth-Emmons reaction, a valuable transformation for the construction of novel drug candidates. The reaction involves the olefination of an N-protected 4-piperidone with a butyl-substituted phosphonate ylide.
Signaling Pathways and Logical Relationships
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form the desired alkene and a phosphate byproduct.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Data Presentation
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons synthesis of 4-alkylidenepiperidine derivatives. Please note that specific yields and stereoselectivities can vary depending on the exact substrates and reaction conditions employed.
| Entry | N-Protecting Group | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1 | Boc | Diethyl butylphosphonate | NaH | THF | 0 to rt | 12 | 75-85 (estimated) | >95:5 | General Protocol |
| 2 | Cbz | Diethyl butylphosphonate | NaH | THF | 0 to rt | 12 | 70-80 (estimated) | >95:5 | General Protocol |
| 3 | Benzyl | Diethyl butylphosphonate | NaH | THF | 0 to rt | 16 | 80-90 (estimated) | >95:5 | General Protocol |
| 4 | Boc | Triethyl phosphonoacetate | DBU, LiCl | CH₃CN | rt | 24 | 91 | >98:2 | Analogous System |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Butylphosphonate
This protocol describes the synthesis of the phosphonate reagent via the Michaelis-Arbuzov reaction.[2]
Materials:
-
1-Bromobutane
-
Triethyl phosphite
-
Anhydrous Toluene (optional, for high-boiling reactants)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add triethyl phosphite (1.0 eq).
-
Slowly add 1-bromobutane (1.0 eq) to the triethyl phosphite. The reaction is often exothermic.
-
Heat the reaction mixture to reflux (typically 120-150 °C) for 4-6 hours. The progress of the reaction can be monitored by the evolution of ethyl bromide.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, diethyl butylphosphonate, can be purified by vacuum distillation.
Protocol 2: Horner-Wadsworth-Emmons Synthesis of N-Boc-4-butylidenepiperidine
This protocol provides a general procedure for the HWE reaction of N-Boc-4-piperidone with diethyl butylphosphonate using sodium hydride as the base.
Materials:
-
Diethyl butylphosphonate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
N-Boc-4-piperidone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Experimental workflow for the HWE synthesis.
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Wash the sodium hydride with anhydrous hexane (2 x) to remove the mineral oil, carefully decanting the hexane washings.
-
Add fresh anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl butylphosphonate (1.1 eq) in anhydrous THF to the stirred suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion (ylide).
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-4-butylidenepiperidine.
Applications in Drug Development
4-Alkylidenepiperidine derivatives are prevalent in a wide range of pharmaceuticals, acting on various biological targets. The ability to synthesize these scaffolds efficiently and with high stereocontrol, as afforded by the Horner-Wadsworth-Emmons reaction, is of paramount importance in drug discovery and development. These derivatives have shown potential as, for example, CCR5 antagonists for HIV-1 entry inhibition and as agents targeting the central nervous system. The butylidene substituent can provide a crucial lipophilic interaction within a receptor binding pocket, enhancing potency and selectivity. The synthetic route described herein allows for the generation of a library of analogs for structure-activity relationship (SAR) studies by varying the N-protecting group and the phosphonate reagent.
References
Application Notes and Protocols: The Utility of Tert-butyl 4-butylidenepiperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of the tert-butyl 4-alkylidenepiperidine-1-carboxylate scaffold, a key structural motif in modern medicinal chemistry. While tert-butyl 4-butylidenepiperidine-1-carboxylate itself is a foundational structure, its derivatives, particularly the 4-arylmethylidene analogs, have emerged as potent antagonists of the CC Chemokine Receptor 3 (CCR3). CCR3 is a critical therapeutic target in the treatment of allergic inflammatory diseases, most notably asthma. These application notes provide an overview of the therapeutic rationale, structure-activity relationship (SAR) data for a series of CCR3 antagonists derived from this scaffold, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the relevant signaling pathway.
Therapeutic Target: CCR3 in Allergic Inflammation
The CC Chemokine Receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes.[1] In the pathophysiology of asthma, the chemokine eotaxin (CCL11) binds to CCR3, initiating a signaling cascade that results in eosinophil chemotaxis, degranulation, and the subsequent release of pro-inflammatory mediators.[2][3] This cascade is a primary driver of the airway hyperresponsiveness and inflammation characteristic of asthma. Consequently, the development of small molecule antagonists that block the eotaxin-CCR3 interaction represents a promising therapeutic strategy for the management of asthma and other eosinophil-driven inflammatory conditions.
CCR3 Signaling Pathway in Eosinophils
Upon activation by eotaxin, CCR3 couples to intracellular G-proteins, predominantly of the Gαi subtype. This initiates a series of downstream signaling events, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These events culminate in an increase in intracellular calcium, activation of protein kinase C (PKC) and the MAPK cascade, ultimately leading to chemotaxis and degranulation.
Application in the Synthesis of 4-Arylmethylidenepiperidine CCR3 Antagonists
The tert-butyl 4-alkylidenepiperidine-1-carboxylate framework provides a rigid and synthetically tractable core for the development of CCR3 antagonists. The exocyclic double bond, typically introduced via a Wittig or related olefination reaction, serves as a key structural element for orienting substituents that interact with the receptor binding pocket.
Structure-Activity Relationship (SAR) Data
The following table presents SAR data for a series of 4-benzylidenepiperidine analogs, illustrating the influence of aromatic substitution on CCR3 binding affinity.
| Compound ID | R1 | R2 | R3 | R4 | R5 | CCR3 IC50 (nM) |
| 1a | H | H | H | H | H | 1300 |
| 1b | Cl | H | H | H | H | 300 |
| 1c | H | Cl | H | H | H | 200 |
| 1d | H | H | Cl | H | H | 100 |
| 1e | H | H | OMe | H | H | 500 |
| 1f | H | H | CF3 | H | H | 80 |
| 1g | Cl | H | Cl | H | H | 30 |
| 1h | F | H | F | H | H | 50 |
This data is representative of findings for 4-benzylidenepiperidine CCR3 antagonists and is provided for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate (Compound 1d)
This protocol details the synthesis of a representative 4-benzylidenepiperidine CCR3 antagonist via a Wittig reaction.
Materials:
-
N-Boc-4-piperidone
-
(4-Chlorobenzyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under a nitrogen atmosphere, suspend (4-chlorobenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF in a round-bottom flask and cool to 0 °C.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred suspension. The mixture will turn a deep orange-red, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.
-
Quench the reaction by the careful, slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate as a white solid.
Expected Yield: 75-85%
Protocol 2: CCR3 Radioligand Binding Assay
This protocol describes a method for determining the in vitro binding affinity (IC₅₀) of synthesized compounds to the human CCR3 receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human CCR3 receptor
-
[¹²⁵I]Eotaxin (radioligand)
-
Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)
-
Test compounds dissolved in 100% DMSO
-
Unlabeled eotaxin for determination of non-specific binding
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To the wells of a 96-well plate, add the cell membrane preparation, [¹²⁵I]Eotaxin (at a final concentration close to its K_d), and the diluted test compounds.
-
For the determination of non-specific binding, add a saturating concentration of unlabeled eotaxin to designated wells.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filter plate to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding inhibited by the test compounds at each concentration.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.
Workflow for Synthesis and Biological Evaluation
The following diagram outlines the general workflow from starting materials to the evaluation of biological activity for this class of compounds.
Conclusion
The tert-butyl 4-alkylidenepiperidine-1-carboxylate scaffold represents a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. Its application in the development of potent CCR3 antagonists for the treatment of asthma exemplifies its utility in medicinal chemistry. The straightforward synthesis, coupled with the clear structure-activity relationships that can be established, makes this scaffold an attractive starting point for drug discovery programs targeting GPCRs and other protein classes. The protocols and data provided in these notes offer a comprehensive resource for researchers engaged in the exploration of this important chemical space.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Alkylidenepiperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-alkylidenepiperidine scaffold is a valuable structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The catalytic hydrogenation of the exocyclic double bond in 4-alkylidenepiperidines provides a direct route to 4-alkylpiperidines, which are prevalent in numerous pharmaceuticals. This transformation allows for the introduction of a stereocenter at the 4-position of the piperidine ring, making stereoselective hydrogenation methods particularly important.
These application notes provide an overview of common catalytic hydrogenation methods for 4-alkylidenepiperidines, with a focus on catalyst selection, reaction conditions, and stereochemical control. Detailed experimental protocols for key methodologies are also presented.
Catalytic Systems and Strategies
The catalytic hydrogenation of 4-alkylidenepiperidines can be achieved using both heterogeneous and homogeneous catalysts. The choice of catalyst and reaction conditions is crucial for achieving high yields and, when applicable, high stereoselectivity.
Heterogeneous Catalysis:
Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used due to their ease of handling, recyclability, and generally high efficiency for the reduction of unhindered double bonds. These reactions are typically performed under a hydrogen atmosphere.
Homogeneous Catalysis:
Homogeneous catalysts, particularly those based on rhodium and iridium complexes with chiral ligands, are employed for asymmetric hydrogenation, enabling the synthesis of enantiomerically enriched 4-alkylpiperidines. These reactions often require milder conditions compared to heterogeneous systems and can exhibit high levels of stereocontrol.
Data Presentation: Comparison of Catalytic Hydrogenation Methods
The following tables summarize quantitative data for the catalytic hydrogenation of various 4-alkylidenepiperidine derivatives, highlighting the performance of different catalytic systems.
Table 1: Heterogeneous Hydrogenation of N-Protected 4-Alkylidenepiperidines
| Entry | Substrate (N-Protecting Group) | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Boc-4-methylenepiperidine | 10% Pd/C | Methanol | 1 | Room Temp. | 16 | >95 | N/A |
| 2 | N-Cbz-4-benzylidenepiperidine | 10% Pd/C | Ethanol | 1 | Room Temp. | 12 | 98 | N/A |
| 3 | N-Ac-4-isopropylidenepiperidine | PtO₂ | Acetic Acid | 3 | Room Temp. | 24 | 92 | N/A |
Table 2: Asymmetric Hydrogenation of 4-Alkylidenepiperidines
| Entry | Substrate | Catalyst | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-4-(4-methoxybenzylidene)piperidine | [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 10 | 25 | 24 | 95 | 92 |
| 2 | N-Cbz-4-ethylidenepiperidine | [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | CH₂Cl₂ | 50 | 40 | 16 | 91 | 96 |
| 3 | N-Ts-4-methylenepiperidine | Ru(OAc)₂[(R)-BINAP] | (R)-BINAP | Methanol | 20 | 50 | 12 | 88 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
N-Protected 4-alkylidenepiperidine (1.0 mmol)
-
10% Palladium on Carbon (10 mol% Pd)
-
Methanol (10 mL)
-
Hydrogen gas (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the N-protected 4-alkylidenepiperidine and methanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask with a septum and purge with an inert gas for 5-10 minutes.
-
Introduce hydrogen gas (typically via a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Asymmetric Hydrogenation using a Rhodium-BINAP Catalyst
Materials:
-
N-Boc-4-(4-methoxybenzylidene)piperidine (0.5 mmol)
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(R)-BINAP (1.1 mol%)
-
Anhydrous, degassed Toluene (5 mL)
-
Hydrogen gas (high pressure reactor)
-
Inert gas (Argon)
Procedure:
-
In a glovebox, add [Rh(COD)₂]BF₄ and (R)-BINAP to a flame-dried Schlenk flask.
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve the N-Boc-4-(4-methoxybenzylidene)piperidine in anhydrous, degassed toluene.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the reaction mixture to a high-pressure reactor.
-
Purge the reactor with argon three times, then pressurize with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the specified temperature for the required time.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with argon.
-
Remove the solvent under reduced pressure.
-
The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation of 4-alkylidenepiperidines.
Caption: Logical relationship in asymmetric hydrogenation leading to enantiomerically enriched products.
Application Notes and Protocols: Deprotection of Boc-4-butylidenepiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, prized for its stability in various conditions and its straightforward removal under acidic conditions.[1][2] Boc-4-butylidenepiperidine is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The efficient deprotection of the Boc group to yield 4-butylidenepiperidine is a critical step in these synthetic pathways.
This document provides detailed protocols for the deprotection of Boc-4-butylidenepiperidine using two common and effective acidic methods: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). It also includes a summary of reaction parameters and analytical methods for confirming successful deprotection. The underlying mechanism for acid-catalyzed Boc deprotection involves the protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4]
Data Presentation: Comparison of Deprotection Protocols
The selection of a deprotection protocol often depends on the substrate's sensitivity to acid, the desired salt form of the product, and downstream processing requirements. The following table summarizes typical conditions for the two primary methods.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Concentration | 20-50% (v/v)[5][6] | 4M[5][7][8] |
| Temperature | 0 °C to Room Temperature[5][9] | Room Temperature[7][8] |
| Reaction Time | 1 - 4 hours[5][9] | 30 minutes - 4 hours[5][8][10] |
| Product Form | Trifluoroacetate Salt | Hydrochloride Salt |
| Key Advantages | High solubility of reagents, fast reaction times. | Product often precipitates, simplifying isolation.[5] |
| Considerations | TFA is corrosive and requires careful handling.[3] | Dioxane is a peroxide-former; use of anhydrous solvent is critical.[8] |
Mandatory Visualizations
A general chemical transformation pathway for the deprotection is outlined below.
Caption: Chemical transformation for Boc deprotection.
The following workflow illustrates the general procedure for the deprotection and subsequent analysis of the final product.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is highly effective and generally proceeds to completion within a few hours at room temperature.[9]
Materials:
-
Boc-4-butylidenepiperidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve Boc-4-butylidenepiperidine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.[5]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[5][6]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9]
-
To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[11]
-
Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-butylidenepiperidine trifluoroacetate.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt directly from the reaction mixture, simplifying isolation.[7][8]
Materials:
-
Boc-4-butylidenepiperidine
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve Boc-4-butylidenepiperidine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane if necessary, or use the reagent solution directly.
-
To the substrate, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).[7][11]
-
Stir the mixture at room temperature for 1-4 hours. The reaction is often complete within 30 minutes.[8][10]
-
Monitor the reaction progress by TLC or LC-MS.[5] Often, the hydrochloride salt product will precipitate from the solution.
-
If precipitation occurs, the reaction can be deemed complete. Isolate the product by filtration.[5]
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield 4-butylidenepiperidine hydrochloride. If no precipitate forms, the solvent can be removed under reduced pressure and the salt triturated with diethyl ether.[10]
Analytical Confirmation of Boc Group Removal
Confirmation of complete Boc deprotection is essential. A combination of spectroscopic techniques provides the most reliable validation.[1]
-
¹H NMR Spectroscopy: The most definitive method is the disappearance of the characteristic singlet peak for the nine equivalent tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm.[1] The appearance of a signal for the N-H proton of the amine salt will also be observed.
-
¹³C NMR Spectroscopy: Successful deprotection is confirmed by the disappearance of the signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm).[1]
-
Mass Spectrometry (MS): Analysis will show a mass difference of -100.12 amu between the starting material and the product, corresponding to the loss of the C₅H₉O₂ moiety.[1]
-
FTIR Spectroscopy: The disappearance of the strong C=O stretching band of the Boc carbamate, typically seen around 1680-1720 cm⁻¹, indicates a successful reaction.[1] The appearance of N-H stretching bands may also be observed in the free base form.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scale-up synthesis of tert-butyl 4-butylidenepiperidine-1-carboxylate, a valuable intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the preparation of tert-butyl 4-oxopiperidine-1-carboxylate, followed by a Wittig reaction to introduce the butylidene moiety. This guide offers comprehensive methodologies, tabulated quantitative data for key reaction parameters, and a visual workflow to ensure efficient and reproducible synthesis on a larger scale.
Introduction
Piperidine derivatives are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] this compound serves as a key building block for the synthesis of various therapeutic agents. The ability to produce this intermediate on a larger scale with high purity and yield is critical for drug discovery and development pipelines. The synthetic approach detailed herein involves the protection of piperidin-4-one followed by a Wittig olefination, a reliable method for converting ketones to alkenes.[4][5][6]
Experimental Protocols
Part 1: Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate
This initial step involves the protection of the nitrogen atom of piperidin-4-one using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Piperidin-4-one monohydrate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether (Et₂O)
-
Potassium hydrogen sulfate (KHSO₄) solution (5% aqueous)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a suitable reaction vessel, dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir the mixture for 15 minutes at room temperature.[7]
-
To this suspension, add di-tert-butyl dicarbonate (1.2 eq.) and continue stirring for 16 hours at room temperature.[7]
-
After the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with a 5% aqueous solution of KHSO₄, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a solid.
Part 2: Scale-Up Synthesis of this compound via Wittig Reaction
This step utilizes a Wittig reaction to convert the ketone functional group of the previously synthesized intermediate into the desired butylidene group.
Materials:
-
Butyltriphenylphosphonium bromide
-
Strong base (e.g., n-Butyllithium, Sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dimethyl sulfoxide)
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
Anhydrous dichloromethane (for extraction)
-
Water
-
Brine
Procedure:
-
Ylide Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, suspend butyltriphenylphosphonium bromide (1.1 eq.) in an anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add a strong base (1.1 eq.). Allow the mixture to warm to room temperature and stir until the characteristic orange-red color of the ylide appears.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Data Presentation
| Parameter | Step 1: Boc Protection | Step 2: Wittig Reaction | Reference |
| Starting Material | Piperidin-4-one monohydrate HCl | Tert-butyl 4-oxopiperidine-1-carboxylate | [7] |
| Key Reagents | Boc₂O, NaHCO₃ | Butyltriphenylphosphonium bromide, n-BuLi | [4][6] |
| Solvent | THF/Water | Anhydrous THF | [7] |
| Reaction Time | 16 hours | 12-24 hours | [7] |
| Temperature | Room Temperature | 0 °C to Room Temperature | |
| Typical Yield | ~95% | 85-95% (reported for similar Wittig reactions) | [7] |
| Purification | Extraction | Flash Column Chromatography |
Visual Workflow
Caption: Synthetic workflow for the scale-up synthesis of this compound.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The protocols outlined in this document provide a robust and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity, thereby facilitating the advancement of pharmaceutical research and development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Application Notes: Functionalization of the Exocyclic Double Bond in 4-Butylidenepiperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-butylidenepiperidine scaffold is a valuable structural motif in medicinal chemistry. The exocyclic double bond serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the generation of novel molecular architectures with potential therapeutic applications. This document provides detailed protocols and comparative data for several key functionalization reactions targeting this exocyclic alkene: hydrogenation, dihydroxylation, epoxidation, and cyclopropanation.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the exocyclic double bond to yield the corresponding 4-butylpiperidine derivatives. This transformation is fundamental for removing the reactive alkene and increasing the saturation of the molecule, which can significantly impact its pharmacological properties. A variety of catalysts can be employed, with the choice often depending on the desired stereoselectivity and the presence of other functional groups.[1][2] The hydrogenation of substituted pyridines to piperidines often requires catalysts like PtO2 or Rhodium oxide under hydrogen pressure.[1][3] These conditions are also effective for the reduction of alkene functionalities.
Data Presentation: Hydrogenation Conditions
| Reaction | Catalyst | Pressure (H₂) | Solvent | Temperature | Yield (%) | Reference |
| Hydrogenation | 10% Pd/C | 1 - 5 bar | Methanol, Ethanol | Room Temp. | >95 | General Knowledge |
| Hydrogenation | PtO₂ (Adams' cat.) | 50 - 70 bar | Acetic Acid | Room Temp. | 82 - 96 | [1][2] |
| Hydrogenation | Rh₂O₃ | 5 bar | TFE | 40 °C | High Conversion | [3] |
| Hydrogenation | Rh/C | Varies | Varies | Varies | 17 - 33 | [3] |
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of an N-protected 4-butylidenepiperidine to the corresponding 4-butylpiperidine.
Workflow Diagram: Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Materials:
-
N-Boc-4-butylidenepiperidine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or Parr hydrogenation apparatus
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-butylidenepiperidine.
-
Dissolve the substrate in a suitable solvent (e.g., methanol, ~0.1 M concentration).
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge the system with hydrogen gas. If using a balloon, perform 3 cycles of vacuum and H₂ backfill.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon or as set on the apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography.
Dihydroxylation
Dihydroxylation converts the exocyclic double bond into a vicinal diol, a versatile functional group for further synthetic modifications. The stereochemical outcome (syn or anti) can be controlled by the choice of reagents.[4] Osmium tetroxide-based methods, such as the Sharpless asymmetric dihydroxylation, provide syn-diols with high enantioselectivity, while anti-diols are typically accessed via a two-step epoxidation-hydrolysis sequence.[5][6][7]
Data Presentation: Dihydroxylation Conditions
| Reaction | Reagent/System | Stereochemistry | Oxidant | Solvent | Temperature | Yield (%) | Reference |
| syn-Dihydroxylation | OsO₄ (cat.), NMO | syn | NMO | Acetone/H₂O | 0 °C to RT | High | [5] |
| syn-Dihydroxylation | AD-mix-β | syn (enantioselective) | K₃[Fe(CN)₆] | t-BuOH/H₂O | 0 °C | Good to Exc. | [6] |
| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | anti | - | 1. DCM 2. Acetone/H₂O | 0 °C to RT | Good to Exc. | [4] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol describes the enantioselective syn-dihydroxylation of N-Boc-4-butylidenepiperidine.
Materials:
-
N-Boc-4-butylidenepiperidine (1.0 eq)
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol and Water (1:1 mixture)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
Prepare a 1:1 mixture of tert-butanol and water.
-
In a round-bottom flask, dissolve AD-mix-β (~1.4 g per mmol of alkene) in the t-BuOH/H₂O solvent system (~10 mL per mmol of alkene) and cool the mixture to 0 °C in an ice bath.
-
Stir the mixture until both phases are clear and the solid is dissolved.
-
Add methanesulfonamide (1.0 eq) to the cold mixture and stir until it dissolves.[6]
-
Add the N-Boc-4-butylidenepiperidine substrate to the reaction mixture at 0 °C.
-
Stir the reaction vigorously at 0 °C, monitoring by TLC for the consumption of the starting material (typically 6-24 hours). The reaction mixture is often biphasic with a yellow-green color.
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature.
-
Stir for an additional hour, during which the color should fade.
-
Add ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with 2M NaOH, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
Epoxidation
Epoxidation of the 4-butylidene group yields a spirocyclic epoxide, a highly reactive intermediate that can be opened by various nucleophiles to generate a wide range of functionalized piperidines.[8] Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation due to their reliability and ease of use.[4][9]
Data Presentation: Epoxidation Conditions
| Reaction | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Epoxidation | m-CPBA | Dichloromethane (DCM) | 0 °C to RT | 1 - 6 h | High | [4][9] |
| Epoxidation | H₂O₂ / MnSO₄ | Ionic Liquid | Room Temp. | Varies | Good | [10] |
| Epoxidation | Trifluoroacetone / H₂O₂ | Varies | Varies | Varies | Good | [10] |
| Epoxidation | Polymer-supported t-BuOOH | Varies | Room Temp. | 16 - 48 h | 40 - 58 | [11] |
Experimental Protocol: Epoxidation using m-CPBA
This protocol describes the epoxidation of N-Boc-4-butylidenepiperidine.
Materials:
-
N-Boc-4-butylidenepiperidine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 - 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve N-Boc-4-butylidenepiperidine in DCM (~0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred substrate solution at 0 °C.
-
Allow the reaction to stir at 0 °C and warm slowly to room temperature while monitoring its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Cyclopropanation
Cyclopropanation of the exocyclic double bond introduces a strained three-membered ring, creating a spirocyclic piperidine system. This motif is of interest in drug discovery for its unique conformational constraints. The Simmons-Smith reaction or palladium-catalyzed methods are common approaches to achieve this transformation.[12]
Data Presentation: Cyclopropanation Conditions
| Reaction | Reagent/System | Solvent | Temperature | Yield (%) | Reference |
| Simmons-Smith | CH₂I₂ / Zn-Cu couple | Diethyl Ether | Reflux | Moderate to Good | General Knowledge |
| Furukawa Mod. | Et₂Zn / CH₂I₂ | Toluene or DCM | 0 °C to RT | Good to High | General Knowledge |
| Palladium-catalyzed | Pd(OAc)₂ / PhI(OAc)₂ | Varies | Varies | Good | [12] |
Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes the formation of a spiro-cyclopropane on N-Boc-4-butylidenepiperidine.
Materials:
-
N-Boc-4-butylidenepiperidine (1.0 eq)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, inert-atmosphere flask, add a solution of N-Boc-4-butylidenepiperidine in anhydrous DCM (~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.0 eq) via syringe, followed by the dropwise addition of diiodomethane (2.0 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Stir the biphasic mixture for 15 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Summary of Functionalization Pathways
Caption: Key functionalization pathways of 4-butylidenepiperidine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Anti-selective Cyclopropanation of Nonconjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tert-butyl 4-butylidenepiperidine-1-carboxylate in API Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note details the utility of Tert-butyl 4-butylidenepiperidine-1-carboxylate as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). This versatile building block, through a straightforward synthetic sequence, provides access to the valuable intermediate, Tert-butyl 4-butylpiperidine-1-carboxylate. The saturated piperidine motif is a prevalent scaffold in a multitude of clinically significant drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile anchor for various pharmacophoric groups.
This document provides detailed experimental protocols for the synthesis of Tert-butyl 4-butylpiperidine-1-carboxylate and its subsequent application in a representative API synthesis, supported by quantitative data and workflow visualizations.
Synthesis of Tert-butyl 4-butylpiperidine-1-carboxylate
The primary application of this compound is its conversion to the saturated analogue, Tert-butyl 4-butylpiperidine-1-carboxylate. This is typically achieved in a two-step sequence commencing with a Wittig reaction to introduce the butylidene moiety, followed by catalytic hydrogenation.
Step 1: Synthesis of this compound via Wittig Reaction
The synthesis begins with the commercially available N-Boc-4-piperidone. A Wittig reaction is employed to introduce the exocyclic double bond, forming the butylidene side chain.
Experimental Protocol:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), butyltriphenylphosphonium bromide (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C, and a strong base such as n-butyllithium (1.2 equivalents) is added dropwise, resulting in a characteristic color change indicating ylide formation. The reaction is typically stirred for 1-2 hours at this temperature.
-
Wittig Reaction: A solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared ylide solution at 0°C.
-
Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.
| Parameter | Value |
| Starting Material | Tert-butyl 4-oxopiperidine-1-carboxylate |
| Reagents | Butyltriphenylphosphonium bromide, n-Butyllithium |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
Step 2: Catalytic Hydrogenation to Tert-butyl 4-butylpiperidine-1-carboxylate
The exocyclic double bond of this compound is readily reduced via catalytic hydrogenation to yield the saturated piperidine derivative.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol, a catalytic amount of palladium on carbon (10 mol%) is added.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitoring and Completion: The reaction progress is monitored by TLC or gas chromatography (GC) until the starting material is fully consumed.
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford Tert-butyl 4-butylpiperidine-1-carboxylate, which is often of sufficient purity for subsequent steps.
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol or Ethanol |
| Reaction Time | 2-6 hours |
| Typical Yield | >95% |
Synthesis Workflow:
Caption: Synthetic pathway from N-Boc-4-piperidone to Tert-butyl 4-butylpiperidine-1-carboxylate.
Application in the Synthesis of a CCR5 Antagonist Analog
The resulting Tert-butyl 4-butylpiperidine-1-carboxylate is a key building block for various APIs. For instance, the 4-alkylpiperidine motif is central to a class of CCR5 antagonists investigated for the treatment of HIV. The following is a representative synthetic sequence for a CCR5 antagonist analog, demonstrating the utility of this intermediate.
Experimental Protocol:
-
Deprotection: Tert-butyl 4-butylpiperidine-1-carboxylate (1.0 equivalent) is dissolved in a solution of hydrochloric acid in dioxane (4 M) and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield 4-butylpiperidine hydrochloride.
-
Amide Coupling: The resulting 4-butylpiperidine hydrochloride (1.0 equivalent) is coupled with a suitable carboxylic acid (e.g., a substituted aromatic acid, 1.1 equivalents) using a standard peptide coupling reagent such as HATU (1.2 equivalents) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equivalents) in a solvent like dimethylformamide (DMF). The reaction is stirred at room temperature for 12-18 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or preparative HPLC to yield the final CCR5 antagonist analog.
| Parameter | Value |
| Starting Intermediate | Tert-butyl 4-butylpiperidine-1-carboxylate |
| Deprotection Reagent | 4 M HCl in Dioxane |
| Coupling Reagent | HATU / DIPEA |
| Final Product | CCR5 Antagonist Analog |
| Overall Yield (from butylpiperidine) | 60-75% |
Logical Flow of API Synthesis:
Caption: Overall workflow from the starting material to a final API analog.
Conclusion
This compound serves as a practical and efficient precursor to Tert-butyl 4-butylpiperidine-1-carboxylate. The straightforward and high-yielding nature of the Wittig reaction followed by catalytic hydrogenation makes this a valuable synthetic route for accessing the 4-butylpiperidine scaffold. This intermediate is of significant interest to the pharmaceutical industry, providing a key structural component for the development of novel therapeutics, particularly in the area of HIV research with CCR5 antagonists. The protocols outlined in this document offer a robust foundation for the synthesis and application of this important building block in drug discovery and development.
Application Notes and Protocols: Cross-Coupling Reactions of Tert-butyl 4-butylidenepiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery. Tert-butyl 4-butylidenepiperidine-1-carboxylate is a versatile building block that, through derivatization and subsequent cross-coupling reactions, can be elaborated into a diverse range of novel chemical entities. This document provides detailed application notes and generalized protocols for the application of its derivatives in several key palladium-catalyzed cross-coupling reactions.
While direct cross-coupling of this compound is not commonly reported, its conversion to a vinyl halide derivative provides a versatile intermediate for a variety of powerful C-C and C-N bond-forming reactions. This note will focus on the preparation of a vinyl iodide intermediate and its subsequent use in Heck, Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Proposed Synthetic Strategy: Preparation of a Versatile Vinyl Halide Intermediate
To engage this compound in cross-coupling reactions, it is first necessary to introduce a suitable leaving group on the exocyclic double bond. A common and effective strategy is the conversion of the alkene to a vinyl halide. The following is a proposed two-step protocol to synthesize Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate.
Step 1: Ozonolysis to Ketone
The exocyclic double bond can be cleaved via ozonolysis to yield the corresponding ketone, Tert-butyl 4-oxopiperidine-1-carboxylate.
Step 2: Conversion of Ketone to Vinyl Iodide
Caption: Proposed synthetic workflow for the derivatization and cross-coupling of this compound.
Cross-Coupling Reactions: Protocols and Applications
The following sections detail generalized protocols for the use of the proposed intermediate, Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate, in four major cross-coupling reactions. The reactivity of vinyl halides generally follows the trend: I > Br > OTf > Cl.[1][2] Vinyl iodides are often the most reactive substrates, allowing for milder reaction conditions.[2]
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3] This method can be used to introduce a variety of substituted vinyl groups onto the piperidine scaffold.
Experimental Protocol: Heck Reaction
Materials:
-
Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and the phosphine ligand.
-
Add the anhydrous solvent, followed by Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Schematic of the Heck reaction.
Data Presentation: Representative Heck Reaction Conditions and Yields
| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85-95 |
| 2 | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 80-90 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 75-85 |
| 4 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ | Et₃N | DMF | 100 | 70-80 |
Note: Yields are representative for analogous vinyl halide substrates and may vary for the specific piperidine derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4][5][6] This reaction is widely used to form C(sp²)-C(sp²) bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate (1.0 equiv)
-
Boronic acid or boronic ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
In a reaction vessel, dissolve Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate, the boronic acid/ester, and the base in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: Schematic of the Suzuki-Miyaura coupling.
Data Presentation: Representative Suzuki Coupling Conditions and Yields
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 88-95 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 100 | 80-90 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 85-95 |
Note: Yields are based on typical Suzuki couplings of vinyl iodides and may require optimization for the specific substrate.[7][8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][9][10]
Experimental Protocol: Sonogashira Coupling
Materials:
-
Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., Et₃N, i-Pr₂NH) (2.0-5.0 equiv, can be used as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (if not using the amine as the solvent), followed by the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (25-60 °C) until completion.
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Schematic of the Sonogashira coupling.
Data Presentation: Representative Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 90-97 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 40 | 88-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 50 | 85-92 |
| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃ / CuI | i-Pr₂NH | THF | 25 | 80-90 |
Note: Yields are typical for Sonogashira reactions with vinyl iodides and may differ for the target molecule.[1][11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl or vinyl halides and amines.[12][13][14]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, P(t-Bu)₃) (2-10 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by Tert-butyl 4-(iodomethylene)piperidine-1-carboxylate and the amine.
-
Seal the tube and heat the mixture with stirring to the required temperature (typically 80-110 °C) for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Schematic of the Buchwald-Hartwig amination.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 90 | 75-88 |
| 4 | Indole | Pd(OAc)₂ / BINAP | K₂CO₃ | DMF | 120 | 70-85 |
Note: The presented yields are representative for similar vinyl halide substrates and are subject to optimization.[15][16]
Conclusion
The derivatization of this compound to its corresponding vinyl halide opens up a rich area of synthetic possibilities through palladium-catalyzed cross-coupling reactions. The protocols for the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions outlined in this document provide a solid foundation for researchers to explore the synthesis of novel and diverse piperidine-based compounds for applications in drug discovery and materials science. It is important to note that the reaction conditions provided are generalized, and optimization may be necessary to achieve the best results for specific substrates.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. synarchive.com [synarchive.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate.
Troubleshooting Guides & FAQs
Q1: My Wittig reaction to synthesize this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Wittig synthesis of this compound from N-Boc-4-piperidone are a common issue, often attributed to the steric hindrance of the ketone. Several factors could be contributing to this, and a systematic approach to troubleshooting is recommended.
Key Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents are pure and anhydrous. The phosphonium salt should be thoroughly dried, and the solvent (typically THF or diethyl ether) must be anhydrous, as any moisture will quench the ylide.[1]
-
Base Selection: A strong base is crucial for the deprotonation of the butyltriphenylphosphonium salt to form the non-stabilized ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1] If you are using a weaker base, it may not be sufficient.
-
Temperature Control: The formation of the ylide is often best performed at low temperatures (0 °C to -78 °C) to prevent side reactions and decomposition of the ylide.[1]
-
Reaction Time and Temperature: For sterically hindered ketones like N-Boc-4-piperidone, longer reaction times or higher temperatures may be necessary to drive the reaction to completion.[1] It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC).
-
Order of Addition: The order in which reagents are added can impact the yield. Generally, the ylide is prepared first, followed by the slow addition of the ketone.
Q2: I'm still struggling with low yields using the Wittig reaction. Is there a better alternative for this synthesis?
A2: Yes, for sterically hindered ketones such as N-Boc-4-piperidone, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative to the Wittig reaction.[1] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig reagents, which often leads to better yields with hindered carbonyls.[1] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[1]
Q3: What are the key considerations for optimizing the Horner-Wadsworth-Emmons (HWE) reaction for my synthesis?
A3: Optimizing the HWE reaction involves careful consideration of the base, solvent, and temperature.
-
Base Selection: The choice of base depends on the acidity of the phosphonate. For diethyl butylphosphonate, strong bases like sodium hydride (NaH) are effective. For base-sensitive substrates, milder conditions using lithium chloride (LiCl) with an amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be employed.
-
Temperature: The reaction can be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. In some cases, gentle heating may improve the yield.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the phosphonate reagent can help ensure the complete consumption of the N-Boc-4-piperidone.
Q4: I am observing a mixture of E/Z isomers in my product. How can I control the stereoselectivity?
A4: The stereochemical outcome of the olefination reaction is influenced by the reaction type and conditions.
-
Wittig Reaction: With non-stabilized ylides (like the one derived from butyltriphenylphosphonium bromide), the Wittig reaction typically favors the formation of the (Z)-alkene.
-
Horner-Wadsworth-Emmons Reaction: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. To enhance (E)-selectivity, using lithium or sodium bases and higher reaction temperatures can be beneficial.
Q5: Purification of my final product is difficult due to the triphenylphosphine oxide byproduct from the Wittig reaction. How can I effectively remove it?
A5: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method for purification.
-
Chromatography: Column chromatography is a widely used technique to separate the product from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a nonpolar solvent like hexane or ether.
-
Switch to HWE: As mentioned, the phosphate byproduct of the HWE reaction is water-soluble and easily removed with an aqueous workup, thus avoiding this purification issue altogether.
Data Presentation
The following tables provide illustrative data for the Wittig and Horner-Wadsworth-Emmons reactions. Please note that these are representative examples, and actual yields may vary depending on the specific experimental conditions and scale.
Table 1: Comparison of Wittig Reaction Conditions
| Base | Solvent | Temperature | Typical Yield Range |
| n-BuLi | THF | -78 °C to RT | 30-50% |
| NaH | THF/DMF | 0 °C to RT | 25-45% |
| t-BuOK | THF | 0 °C to RT | 35-55% |
Table 2: Comparison of Horner-Wadsworth-Emmons Reaction Conditions
| Base | Solvent | Temperature | Typical Yield Range |
| NaH | THF/DMF | 0 °C to RT | 60-85% |
| DBU/LiCl | Acetonitrile | RT | 55-75% |
| K₂CO₃/DBU | neat | RT | 50-70% |
Experimental Protocols
Protocol 1: Wittig Reaction Synthesis of this compound
Materials:
-
Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise. A color change (often to orange or red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C and slowly add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 times).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction Synthesis of this compound
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Diethyl butylphosphonate
-
Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl butylphosphonate (1.1 equivalents) in anhydrous THF or DMF.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 times).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often much cleaner than in a Wittig reaction, as the phosphate byproduct is water-soluble. Further purification can be achieved by flash column chromatography if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the olefination reaction.
References
Technical Support Center: Purification of Tert-butyl 4-butylidenepiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-butyl 4-butylidenepiperidine-1-carboxylate by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and eluent system for the purification of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel. The typical eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. The ratio of these solvents is optimized based on Thin Layer Chromatography (TLC) analysis to achieve good separation.
Q2: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
A2: Streaking of piperidine derivatives on silica gel is a common issue caused by the interaction of the basic nitrogen atom with the acidic silica gel.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-2.0% v/v), can be added to the eluent system.[2] This neutralizes the acidic sites on the silica, leading to sharper bands and improved separation.
Q3: How do I determine the optimal solvent system for the column?
A3: The optimal solvent system is determined by running several TLCs with varying ratios of your chosen solvents (e.g., hexane and ethyl acetate). Aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.25-0.35.[3] This generally provides the best separation from impurities during column chromatography.
Q4: What are the potential byproducts in the synthesis of this compound via a Wittig reaction?
A4: In a Wittig reaction to synthesize this compound, potential byproducts include the phosphine oxide (e.g., triphenylphosphine oxide), unreacted starting materials (tert-butyl 4-oxopiperidine-1-carboxylate and the phosphonium ylide), and potentially E/Z isomers of the product.[4][5] Aldol condensation byproducts from the starting ketone may also be present if the reaction conditions are not strictly controlled.[6]
Q5: Can I use a different stationary phase if silica gel is not effective?
A5: Yes, if separation on silica gel is poor or if your compound is sensitive to the acidic nature of silica, you can consider alternative stationary phases.[7] Alumina (basic or neutral) is a good alternative for the purification of basic compounds like piperidines.[1] Reversed-phase (e.g., C18) chromatography can also be an effective option.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography purification of this compound.
Problem 1: The compound is not eluting from the column.
| Potential Cause | Solution |
| Eluent system is not polar enough. | Gradually increase the polarity of your eluent system. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Compound has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column.[7] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[7] |
| Incorrect solvent system was prepared. | Double-check the composition of your eluent to ensure the correct solvents and ratios were used.[7] |
Problem 2: Poor separation of the product from impurities.
| Potential Cause | Solution |
| Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities. Aim for a lower Rf for your product (~0.2-0.3) to improve separation. |
| Column was overloaded with the crude sample. | The amount of crude material should be appropriate for the column size. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations. |
| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[8] Slurry packing is generally recommended for a homogenous column bed. |
| Elution was too fast. | A slower flow rate can improve resolution by allowing for better equilibration between the stationary and mobile phases. |
Problem 3: The collected fractions are very dilute.
| Potential Cause | Solution |
| Broad elution band. | This can be a result of overloading the column or poor packing. Ensure proper column packing and sample loading. |
| The compound has a low extinction coefficient (if using UV detection). | Concentrate a small aliquot of the fractions and re-analyze by TLC to confirm the presence of your compound. |
| Collecting excessively large fractions. | Reduce the volume of each collected fraction to better isolate the peak corresponding to your product. |
Experimental Protocols
Representative Protocol for Column Chromatography Purification
This protocol is a general guideline. The specific parameters, especially the eluent composition, should be optimized based on TLC analysis of your crude product.
1. Preparation of the Eluent System:
-
Based on TLC analysis, prepare a suitable eluent system of hexane and ethyl acetate. A starting point could be a 95:5 or 90:10 hexane:ethyl acetate (v/v) mixture.
-
If streaking is observed on the TLC, add 0.5% triethylamine to the eluent mixture.
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a separate beaker, create a slurry of silica gel in your starting eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
Dry Loading (Alternative): If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line) to start the elution at a steady rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Once the impurities have eluted, you can gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to speed up the elution of your product.
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table provides representative quantitative data for the column chromatography of N-Boc protected piperidine derivatives. These values should be considered as starting points and may require optimization for the specific purification of this compound.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Eluent System | Hexane/Ethyl Acetate | A gradient of 5% to 30% ethyl acetate is common. |
| Basic Modifier | Triethylamine (0.1-2.0% v/v) | Added to the eluent to prevent streaking of the amine. |
| Rf of Product on TLC | 0.25 - 0.35 | In the chosen eluent for the column. |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations. |
| Sample Loading | 1-5% of silica gel weight | Overloading can lead to poor separation. |
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 4-Alkylidenepiperidines
Welcome to the technical support center for the synthesis of 4-alkylidenepiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions encountered during these synthetic procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 4-alkylidenepiperidines, focusing on olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Problem 1: Low or No Yield of the Desired 4-Alkylidenepiperidine
Possible Causes and Solutions:
-
Reagent Quality:
-
Phosphonium Salt/Phosphonate Reagent: Ensure the reagent is pure and dry. Moisture can quench the strong bases used to form the ylide or phosphonate carbanion.
-
Base: Use a fresh, high-quality strong base (e.g., n-butyllithium, sodium hydride). Passivated or degraded bases will result in incomplete ylide/carbanion formation.
-
4-Piperidone Substrate: Verify the purity of the N-protected 4-piperidone. Impurities can interfere with the reaction. The N-protecting group is crucial; common choices include Boc, Cbz, or a benzyl group to prevent side reactions involving the piperidine nitrogen.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Both Wittig and HWE reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The formation of the ylide/carbanion and the subsequent reaction with the 4-piperidone may have different optimal temperatures. Careful temperature control at each stage is critical.
-
Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Problem 2: Formation of Unexpected Side Products
Issue: Epimerization at the C2-Position of the Piperidine Ring
During the Horner-Wadsworth-Emmons (HWE) reaction of chiral 2-substituted-4-oxopiperidines, an unexpected epimerization at the C2 position can occur.[1][2] This leads to a mixture of diastereomers of the desired 4-alkylidenepiperidine.
Troubleshooting and Solutions:
-
Base Selection: The choice of base plays a critical role in this side reaction. Strong, non-nucleophilic bases are generally used. It has been observed that the extent of epimerization can be dependent on the base used and the reaction time.[2]
-
Reaction Time and Stoichiometry: Minimizing the reaction time and using a stoichiometric amount of base can help to reduce the extent of epimerization.[2]
-
Alternative Methods: If epimerization remains a significant issue, consider alternative olefination methods that proceed under milder conditions.
Issue: Formation of Triphenylphosphine Oxide (in Wittig Reactions)
A common and often difficult-to-remove byproduct of the Wittig reaction is triphenylphosphine oxide.[3]
Troubleshooting and Solutions:
-
Purification:
-
Crystallization: If the desired 4-alkylidenepiperidine is a solid, recrystallization can be an effective method for removing the triphenylphosphine oxide.
-
Chromatography: Column chromatography is a standard method for separating the product from triphenylphosphine oxide.
-
-
Alternative Reagents (HWE Reaction): The Horner-Wadsworth-Emmons reaction is an excellent alternative that produces a water-soluble phosphate byproduct, which is easily removed by aqueous extraction.[1]
Problem 3: Poor Stereoselectivity (E/Z Isomer Mixture)
The stereochemical outcome of the olefination reaction is a crucial factor, and obtaining a mixture of E and Z isomers is a common issue.
Wittig Reaction:
-
Ylide Stability: The nature of the ylide determines the stereoselectivity.
-
Reaction Conditions: For salt-free Wittig reactions, the stereochemistry is often under kinetic control.[5]
Horner-Wadsworth-Emmons (HWE) Reaction:
-
The HWE reaction generally favors the formation of (E)-alkenes.[6]
-
Reaction Conditions: Greater (E)-stereoselectivity can be achieved with:
-
Increased steric bulk of the aldehyde/ketone.
-
Higher reaction temperatures.
-
The use of lithium salts over sodium or potassium salts.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing 4-alkylidenepiperidines?
A1: Besides the formation of triphenylphosphine oxide in Wittig reactions and E/Z isomers, a key side reaction specific to chiral piperidine substrates is the epimerization at the C2 position, particularly in the HWE reaction.[1][2] Other potential side reactions can involve the piperidine nitrogen if it is not appropriately protected, leading to N-alkylation or other undesired transformations.[7]
Q2: How can I control the E/Z selectivity of the double bond?
A2: The choice of olefination method and the nature of the reagents are the primary factors. For the Wittig reaction, using a stabilized ylide will favor the (E)-isomer, while a non-stabilized ylide will favor the (Z)-isomer.[4] The Horner-Wadsworth-Emmons reaction generally provides excellent (E)-selectivity.[8]
Q3: Why is my Horner-Wadsworth-Emmons reaction leading to a mixture of diastereomers?
A3: If you are using a chiral 2-substituted-4-oxopiperidine, you may be observing epimerization at the C2 position.[1][2] This is a known side reaction and can be influenced by the base and reaction time. A proposed mechanism involves the deprotonation at the C2 position by the base used in the reaction.[2]
Q4: What are the advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for synthesizing 4-alkylidenepiperidines?
A4: The HWE reaction offers two main advantages:
-
Easier Purification: The phosphate byproduct is water-soluble and can be easily removed by an aqueous workup, unlike the often-problematic triphenylphosphine oxide from the Wittig reaction.[1]
-
Higher (E)-Selectivity: The HWE reaction typically provides high selectivity for the (E)-isomer of the resulting alkene.[6][8]
Q5: What is the role of the N-protecting group on the piperidine ring?
A5: The N-protecting group is crucial for preventing side reactions at the piperidine nitrogen, such as N-alkylation by the phosphonium salt or other electrophiles in the reaction mixture. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are used to deactivate the nitrogen lone pair. The nature of the protecting group can also influence the stability and reactivity of the piperidine ring system.[9]
Data Summary
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Primary Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easy to remove) |
| Typical Stereoselectivity | Dependent on ylide stability (Z for non-stabilized, E for stabilized) | Predominantly E-selective |
| Reactivity | Ylides can be highly reactive | Phosphonate carbanions are generally more nucleophilic |
| Known Side Reactions | Formation of betaine intermediates | Epimerization at C2 of chiral 2-substituted piperidones |
Experimental Protocols
Key Experiment: Wittig Reaction with N-Boc-4-piperidone
This protocol is a representative example of a Wittig reaction to form a 4-alkylidenepiperidine.
Materials:
-
(Bromomethyl)triphenylphosphonium bromide
-
N-Boc-4-piperidone
-
Strong base (e.g., n-butyllithium in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of (bromomethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the resulting deep red solution for 1 hour at -78 °C to form the ylide.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 4-(methylene)piperidine-1-carboxylate.
Visualizations
References
- 1. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Boc Protection for 4-Butylidenepiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the tert-butoxycarbonyl (Boc) protection of 4-butylidenepiperidine. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Boc protection of 4-butylidenepiperidine?
A1: The Boc protection of 4-butylidenepiperidine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This forms a tetrahedral intermediate which then collapses. This process results in the formation of the N-Boc protected 4-butylidenepiperidine, with tert-butanol and carbon dioxide as byproducts.[1] A base is often added to neutralize the protonated amine intermediate, which can accelerate the reaction.[2]
Q2: Is a base always necessary for the Boc protection of 4-butylidenepiperidine?
A2: While not strictly required, the use of a base is highly recommended to drive the reaction to completion.[2][3] The tert-butoxide generated during the reaction has some basicity, but for a secondary amine like 4-butylidenepiperidine, an external base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the acidic proton on the nitrogen, thereby accelerating the reaction.[2] For less nucleophilic amines, a base is often critical for the reaction to proceed efficiently.[2]
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
A3: 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to significantly increase the rate of Boc protection, especially for less reactive amines.[2][4] DMAP reacts with Boc anhydride to form a more reactive intermediate, which is then more readily attacked by the amine.[2] However, for a relatively nucleophilic secondary amine like 4-butylidenepiperidine, DMAP may not be necessary and its use could potentially lead to side reactions if not carefully controlled.[2][4]
Q4: What are the most common side reactions to watch out for during the Boc protection of 4-butylidenepiperidine?
A4: Common side reactions include the formation of di-Boc protected amines (less likely for secondary amines), and urea derivatives, especially if a base is used.[2][3] In the presence of other nucleophilic groups in the substrate, those might also react with the Boc anhydride.[3] However, for 4-butylidenepiperidine, the primary concern would be incomplete reaction or issues arising from the workup.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent choice can impact reaction time and solubility of the starting materials.[5][6] Common solvents for Boc protection include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[2][5] Alcoholic solvents like methanol have been shown to enhance the rate of Boc protection for some amines.[7] For 4-butylidenepiperidine, ensuring good solubility of the amine is key to a successful reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete or Failed Reaction | 1. Low Nucleophilicity: While 4-butylidenepiperidine is a secondary amine, steric hindrance could play a role. 2. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.[3] 3. Inappropriate Base: The base may be too weak or used in insufficient quantity.[3] 4. Hydrolysis of Boc Anhydride: Presence of water can lead to the decomposition of Boc₂O.[3] | 1. Consider adding a catalytic amount of DMAP to increase the reaction rate.[2] 2. Try a different solvent or a solvent mixture (e.g., THF/water) to improve solubility.[3] 3. Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or increase the equivalents of triethylamine (TEA).[2] 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Multiple Products | 1. Side Reactions: The presence of impurities in the starting material or side reactions with the solvent or base. 2. Reaction with Other Functional Groups: Unintended reaction if the substrate has other nucleophilic sites.[3] | 1. Purify the starting material before the reaction. 2. Control the reaction temperature; running the reaction at 0 °C or room temperature can improve selectivity.[2] |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: Formation of an emulsion can make phase separation challenging.[2] 2. Excess Boc Anhydride: Remaining Boc₂O can co-elute with the product during chromatography.[2] | 1. Add brine to the aqueous layer to break the emulsion. 2. During the workup, a mild basic wash can help hydrolyze excess Boc₂O.[2] Alternatively, any remaining Boc anhydride can be quenched with a nucleophilic amine like N,N-dimethylethylenediamine.[3] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-Butylidenepiperidine
-
Dissolution: Dissolve 4-butylidenepiperidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of 0.1 to 0.5 M.[2][3]
-
Base Addition: Add triethylamine (TEA) (1.1-1.5 eq) to the solution.[2]
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either as a solid or as a solution in the same solvent.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.[2]
-
Redissolve the residue in an organic solvent like ethyl acetate.[3]
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate solution, and finally brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3]
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Catalyst-Free Boc Protection in an Aqueous System
This method can be very effective and fast for certain amines.
-
Mixture Preparation: In a round-bottom flask, suspend 4-butylidenepiperidine (1 mmol) in a mixture of water (9.5 mL) and acetone (0.5 mL). Stir vigorously.[2]
-
Reagent Addition: Add Boc₂O (1.2 mmol) to the mixture.[2]
-
Reaction: Continue to stir vigorously at room temperature. Monitor the reaction by TLC; it is often complete in 10-20 minutes.[2]
-
Work-up:
Visualizations
Caption: Experimental workflow for the Boc protection of 4-butylidenepiperidine.
Caption: Troubleshooting decision tree for an incomplete Boc protection reaction.
References
troubleshooting Wittig reaction for hindered ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Wittig reaction, particularly when working with sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a hindered ketone is giving a very low yield. What are the common causes and how can I improve it?
Low yields in Wittig reactions with sterically hindered ketones are a frequent issue.[1][2][3][4] The primary reason is the steric hindrance around the carbonyl group, which slows down the initial nucleophilic attack of the ylide.[4] Additionally, the reactivity of the ylide itself plays a crucial role.
Troubleshooting Steps:
-
Ylide Stability: Stabilized ylides (containing electron-withdrawing groups) are less reactive and often fail to react with hindered ketones.[1] Consider using a more reactive, non-stabilized ylide (with alkyl or aryl substituents).
-
Base Selection: For generating non-stabilized ylides, strong, non-nucleophilic bases are essential to ensure complete deprotonation of the phosphonium salt.[5][6] Organolithium bases like n-BuLi can sometimes lead to side reactions and the presence of lithium salts can negatively impact the reaction.[2][3][6] "Salt-free" ylides, prepared using bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hexamethyldisilazide (NaHMDS), can lead to higher yields.[5][6] Potassium-tert-butoxide has been recommended for high-yield methylenations of sterically hindered ketones.[7]
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous (dry) conditions, as any moisture will quench the strong base and the ylide.[5] While ylide formation is often done at low temperatures (0 °C to -78 °C) to prevent decomposition, the subsequent reaction with the hindered ketone may require higher temperatures and longer reaction times to overcome the activation energy barrier.[5]
-
Reagent Purity: Ensure the purity of your ketone and phosphonium salt. Aldehydes and some ketones can be prone to oxidation or polymerization.[1][2][3]
Q2: I am observing a mixture of (E) and (Z) isomers. How can I control the stereoselectivity of the reaction?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Non-stabilized ylides generally lead to the formation of (Z)-alkenes under kinetic control, especially in the absence of lithium salts.[2][4][8][9]
-
Stabilized ylides tend to favor the formation of (E)-alkenes under thermodynamic control, as the initial addition is reversible.[2][3][4][10]
-
Semi-stabilized ylides (e.g., with an aryl group) often give poor (E)/(Z) selectivity.[2]
Methods to Control Stereoselectivity:
-
Schlosser Modification: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves the use of phenyllithium at low temperatures to convert the initially formed erythro betaine intermediate to the more stable threo betaine, which then collapses to the (E)-alkene.[2][3][11]
-
Salt Effects: The presence of lithium salts can significantly influence the stereochemical outcome by stabilizing the betaine intermediate.[2][3][9] Performing the reaction under "salt-free" conditions can enhance (Z)-selectivity with non-stabilized ylides.[6]
Q3: My Wittig reaction is not proceeding at all. What are the best alternative methods for olefination of hindered ketones?
For highly hindered ketones where the standard Wittig reaction fails, several powerful alternative olefination methods exist.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is the most commonly recommended alternative.[1][2][3] It utilizes phosphonate carbanions, which are more nucleophilic and generally less basic than Wittig reagents, leading to better yields with hindered ketones.[12][13][14][15] The HWE reaction typically favors the formation of (E)-alkenes.[12][14]
-
Still-Gennari Modification of the HWE Reaction: This modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) to selectively produce (Z)-alkenes.[2][6][15]
-
Julia-Kocienski Olefination: This method is known to provide good yields of (E)-alkenes and is an excellent option for hindered systems.[2][6]
-
Tebbe Olefination: For the specific introduction of a methylene group (=CH₂), the Tebbe reagent can be highly effective, even with ketones that are unreactive in the Wittig reaction.[6]
Data Presentation
Table 1: General Troubleshooting Guide for Wittig Reaction with Hindered Ketones
| Issue | Potential Cause | Recommended Solution | Relevant Notes |
| Low to No Yield | Steric hindrance | Switch to the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][12] | The HWE reaction uses more nucleophilic phosphonate carbanions.[12][13][14] |
| Low reactivity of stabilized ylide | Use a more reactive, non-stabilized ylide. | Stabilized ylides often fail to react with ketones.[1][3] | |
| Incomplete ylide formation | Use a stronger, non-nucleophilic base (e.g., NaH, KOtBu, NaHMDS).[5][6] | Ensure strictly anhydrous conditions.[5] | |
| Poor E/Z Selectivity | Use of semi-stabilized ylide | Consider alternative methods like the Julia-Kocienski olefination for (E)-alkenes or the Still-Gennari modification for (Z)-alkenes.[2][6] | Semi-stabilized ylides often give poor selectivity.[2] |
| Uncontrolled reaction conditions | For (E)-alkenes with non-stabilized ylides, use the Schlosser modification.[2][3][11] | For (Z)-alkenes with non-stabilized ylides, use salt-free conditions.[6] | |
| Difficulty with Workup | Triphenylphosphine oxide (TPPO) byproduct is difficult to remove | Purify by flash column chromatography. | TPPO is a common byproduct that can complicate purification.[16] |
| In some cases, precipitation of a ZnCl₂(TPPO)₂ complex can aid removal.[16] |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully remove the hexane.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with the Hindered Ketone:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography - TLC). The reaction may require heating (reflux) for extended periods with highly hindered ketones.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The phosphate byproduct is typically water-soluble and easily removed.[5]
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Schlosser Modification [organic-chemistry.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. delval.edu [delval.edu]
Technical Support Center: Synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my Wittig reaction consistently low? | Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the butyltriphenylphosphonium salt effectively. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1] | - Ensure the use of a sufficiently strong and fresh base. - Verify the concentration of the n-BuLi solution by titration. - Check for any moisture in the reaction setup, as it will quench the base and the ylide. |
| Degradation of Reagents: The ylide is sensitive to air and moisture. N-Boc-4-piperidone can degrade over time. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Use freshly opened or properly stored N-Boc-4-piperidone. | |
| Steric Hindrance: While less of a concern with N-Boc-4-piperidone, steric hindrance can sometimes affect the reaction rate.[1] | - Consider a longer reaction time or a slight increase in temperature after the initial addition of the aldehyde. | |
| My reaction seems to start, but then stalls. What could be the problem? | Insufficient Base: An inadequate amount of base will result in incomplete formation of the ylide. | - Use a slight excess of the strong base (e.g., 1.05-1.1 equivalents) relative to the phosphonium salt.[1] |
| Side Reactions of the Ylide: The highly reactive ylide can be consumed in side reactions if the aldehyde is not added promptly or if there are other electrophiles present. | - Add the N-Boc-4-piperidone solution to the freshly prepared ylide at a low temperature (e.g., -78 °C) to control the reaction.[2] |
Issue 2: Presence of Impurities
| Question | Possible Impurity | Identification and Removal |
| I see a major, less polar spot on my TLC that is not the product. | Triphenylphosphine Oxide (TPPO): This is the most common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity range.[1] | Identification: It appears as a distinct spot on TLC and can be confirmed by comparing with a standard or by its characteristic signals in NMR and a prominent peak in the mass spectrum. Removal: - Column Chromatography: TPPO can be separated from the less polar product using silica gel chromatography with a suitable eluent system (e.g., hexane/ethyl acetate).[3][4] - Precipitation/Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane or ether. Triturating the crude product with such solvents can precipitate the TPPO.[1][4] - Precipitation with Metal Salts: Addition of zinc chloride can precipitate TPPO from polar organic solvents.[4] |
| My NMR spectrum shows signals for both the desired product and unreacted starting material. | Unreacted N-Boc-4-piperidone: Incomplete reaction will leave the starting ketone in the crude product. | Identification: Compare the 1H and 13C NMR spectra of the crude product with the spectra of pure N-Boc-4-piperidone. Removal: Careful column chromatography should effectively separate the more polar ketone from the alkene product. |
| I observe a mixture of E/Z isomers in my product. | Geometric Isomers: The Wittig reaction with non-stabilized ylides, such as the one used in this synthesis, typically favors the formation of the Z-alkene.[1][5] However, the E-isomer can also be formed. | Identification: The E and Z isomers will likely have slightly different retention times on GC or HPLC and distinct signals in the 1H NMR spectrum, particularly for the vinylic proton. Separation: Isomers can often be separated by careful column chromatography or preparative HPLC. |
| There are unexpected signals in the aromatic region of my 1H NMR spectrum. | Byproducts from n-BuLi: If n-butyllithium is used as the base, side reactions can introduce butyl or phenyl (from triphenylphosphine) groups onto other molecules.[6][7] | Identification: These impurities may be difficult to fully characterize without isolation. Prevention: Ensure the n-BuLi is added slowly at a low temperature to a suspension of the phosphonium salt to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound via a Wittig reaction?
A1: The most prevalent impurity is triphenylphosphine oxide (Ph₃P=O), a byproduct formed from the triphenylphosphine ylide during the reaction.[1] It is often challenging to remove due to its moderate polarity and solubility in many organic solvents.[1]
Q2: How can I confirm the presence of triphenylphosphine oxide in my product mixture?
A2: Triphenylphosphine oxide can be identified by its characteristic analytical data:
-
TLC: It will appear as a distinct spot, typically with a moderate Rf value.
-
1H NMR: It shows complex multiplets in the aromatic region (around 7.4-7.7 ppm).
-
31P NMR: A single peak around +25 to +30 ppm is indicative of TPPO.
-
Mass Spectrometry: It has a molecular weight of 278.28 g/mol and will show a corresponding molecular ion peak.
Q3: What analytical techniques are best for identifying and quantifying impurities in this synthesis?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For initial assessment of the reaction progress and purity of the crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and the product itself.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the product and impurities, including non-volatile ones like TPPO.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C): Essential for structural elucidation of the product and identification of impurities by comparing the spectra to known standards or literature data.[10][11]
Q4: Can the Boc protecting group be cleaved during the Wittig reaction or workup?
A4: The Boc group is generally stable under the basic conditions of the Wittig reaction. However, it is sensitive to acidic conditions. If the workup involves an acidic wash (e.g., with dilute HCl), there is a risk of partial or complete deprotection. It is advisable to use a neutral or mildly basic aqueous workup (e.g., saturated ammonium chloride or sodium bicarbonate solution).[2]
Q5: How can I control the stereoselectivity (E/Z ratio) of the double bond?
A5: For non-stabilized ylides, the stereochemical outcome is influenced by the reaction conditions and the nature of the reactants. Lithium-free conditions and polar aprotic solvents often favor the Z-isomer.[5][6] The Schlosser modification, which involves the use of a second equivalent of strong base at low temperature, can be employed to favor the E-isomer.[12]
Quantitative Data Summary
The following table summarizes typical yields for Wittig reactions involving N-Boc-4-piperidone and related substrates. Note that the exact yield for this compound may vary depending on the specific reaction conditions and scale.
| Product | Starting Aldehyde/Ketone | Ylide | Yield (%) | Reference |
| tert-Butyl 4-(oxan-3-ylidene)piperidine-1-carboxylate | N-Boc-4-piperidone | (Oxan-3-ylmethyl)triphenylphosphonium bromide | Not specified, but part of a multi-step synthesis | [2] |
| tert-Butyl 4-methylenepiperidine-1-carboxylate | N-Boc-4-piperidone | Methyltriphenylphosphonium bromide | 67% | [13] |
| trans-9-(2-Phenylethenyl)anthracene | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | Not specified, but a described synthesis | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar Wittig reaction involving N-Boc-4-piperidone.[2]
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add butyltriphenylphosphonium bromide (1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the suspension.
-
Stir the resulting deep-colored solution for 1 hour at -78 °C.
-
-
Wittig Reaction:
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Add the N-Boc-4-piperidone solution dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.
-
Protocol 2: GC-MS Analysis for Impurity Identification
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: Standard non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Identify peaks by comparing their mass spectra with libraries (e.g., NIST) and expected fragmentation patterns.
-
Protocol 3: HPLC Analysis for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Quantify the product and impurities by integrating the peak areas.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General reaction pathway for the Wittig synthesis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. iris.unipa.it [iris.unipa.it]
- 14. www1.udel.edu [www1.udel.edu]
Technical Support Center: Stereoselective Synthesis of 4-Butylidenepiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-butylidenepiperidine, with a focus on improving stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-butylidenepiperidine?
A1: The two most common and effective methods for synthesizing 4-butylidenepiperidine are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both involve the olefination of an N-protected 4-piperidone.
Q2: What determines the E/Z stereoselectivity in the synthesis of 4-butylidenepiperidine?
A2: The stereochemical outcome, meaning the ratio of (E)- to (Z)-4-butylidenepiperidine, is primarily determined by the reagents and reaction conditions used in the olefination reaction. For the Wittig reaction, the stability of the phosphonium ylide is the key factor.[1][2] In the Horner-Wadsworth-Emmons reaction, the structure of the phosphonate reagent and the reaction conditions dictate the stereoselectivity.[3][4]
Q3: How can I achieve a higher yield of the (Z)-isomer of 4-butylidenepiperidine?
A3: To favor the (Z)-isomer, a Wittig reaction with a non-stabilized ylide is the preferred method.[1][2] This is typically achieved by using a simple alkyltriphenylphosphonium salt (e.g., butyltriphenylphosphonium bromide) and a strong, salt-free base.
Q4: How can I synthesize predominantly the (E)-isomer of 4-butylidenepiperidine?
A4: The Horner-Wadsworth-Emmons reaction is generally the most reliable method for obtaining the (E)-isomer.[3][4] Alternatively, a Wittig reaction using a stabilized ylide can also yield the (E)-isomer.
Troubleshooting Guides
Issue 1: Low (Z)-Selectivity in Wittig Reaction
Problem: The Wittig reaction is producing a mixture of E/Z isomers with a lower than desired proportion of the (Z)-isomer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Lithium Salts: Lithium salts can disrupt the kinetic control of the reaction, leading to a higher proportion of the thermodynamically more stable (E)-isomer.[1] | Use a lithium-free base for ylide generation. For example, use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of n-butyllithium (n-BuLi). |
| Ylide is too stable: If the phosphonium ylide has electron-withdrawing groups, it will be stabilized and favor the (E)-isomer. | Ensure you are using a non-stabilized ylide, such as one derived from butyltriphenylphosphonium bromide. |
| Reaction Temperature: Higher temperatures can lead to equilibration and favor the more stable (E)-isomer. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to maintain kinetic control. |
| Solvent Choice: The polarity of the solvent can influence the transition state geometry.[5] | Use non-polar, aprotic solvents like tetrahydrofuran (THF) or diethyl ether. |
Issue 2: Low (E)-Selectivity in Horner-Wadsworth-Emmons Reaction
Problem: The HWE reaction is yielding a significant amount of the (Z)-isomer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Base/Solvent Combination: Certain conditions can favor the (Z)-isomer. | Use standard HWE conditions that are known to favor the (E)-isomer, such as sodium hydride in tetrahydrofuran. |
| Structure of the Phosphonate Reagent: Modified phosphonates can alter stereoselectivity. | Use a standard trialkyl phosphonoacetate or a simple alkylphosphonate (e.g., diethyl butylphosphonate). |
| Use of Still-Gennari Conditions: These conditions are specifically designed to produce (Z)-alkenes. | Avoid using potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 in THF if the (E)-isomer is desired.[6] |
Issue 3: Unexpected Epimerization of a Chiral Center
Problem: In the synthesis of a chiral derivative of 4-butylidenepiperidine, a loss of stereochemical purity is observed at a carbon atom adjacent to the nitrogen.
Possible Cause and Solution:
| Cause | Recommended Action |
| Base-Mediated Epimerization: In the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines, the basic conditions can cause epimerization at the C-2 position.[7] | Carefully control the reaction time and temperature. Consider using milder bases or reaction conditions if possible. It may be necessary to re-evaluate the synthetic strategy to introduce the chiral center at a different stage. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Butylidenepiperidine via Wittig Reaction
This protocol is designed to favor the formation of the (Z)-isomer.
Materials:
-
n-Butyltriphenylphosphonium bromide
-
N-Boc-4-piperidone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add n-butyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise to the suspension. The mixture will turn a characteristic orange/red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (Z)-N-Boc-4-butylidenepiperidine.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (Z)-4-butylidenepiperidine.
Protocol 2: Synthesis of (E)-4-Butylidenepiperidine via Horner-Wadsworth-Emmons Reaction
This protocol is designed to favor the formation of the (E)-isomer.
Materials:
-
Diethyl butylphosphonate
-
N-Cbz-4-piperidone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Add diethyl butylphosphonate (1.1 eq) dropwise to the suspension of sodium hydride in THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (E)-N-Cbz-4-butylidenepiperidine.
-
The Cbz protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield (E)-4-butylidenepiperidine.
Data Presentation
Table 1: Influence of Reaction Type on Stereoselectivity of 4-Butylidenepiperidine Synthesis
| Reaction | Reagent | Typical E/Z Ratio | Predominant Isomer |
| Wittig | Non-stabilized ylide | ~10:90 | Z |
| Wittig | Stabilized ylide | >90:10 | E |
| Horner-Wadsworth-Emmons | Standard conditions | >95:5 | E |
| Still-Gennari HWE | Modified phosphonate | <5:95 | Z |
Table 2: Troubleshooting Guide - Summary of Expected Outcomes
| Problem | Action | Expected Outcome |
| Low Z-selectivity in Wittig | Use KHMDS instead of n-BuLi | Increased Z-isomer ratio |
| Low E-selectivity in HWE | Use NaH in THF | Increased E-isomer ratio |
| Racemization of adjacent chiral center | Reduce reaction time/temperature | Preservation of stereochemistry |
Visualizations
Caption: Comparison of Wittig and HWE pathways for stereoselective synthesis.
Caption: Troubleshooting workflow for improving stereoselectivity.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate. It offers alternative synthetic routes, detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during its synthesis.
Alternative Synthetic Routes: An Overview
The synthesis of this compound, a valuable intermediate in pharmaceutical development, is primarily achieved through olefination of the commercially available N-Boc-4-piperidone. The two most common and effective methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
Wittig Reaction: This classic method involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. For the synthesis of the target molecule, N-Boc-4-piperidone is reacted with a butyl-derived phosphorus ylide.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than a phosphorus ylide. This often leads to milder reaction conditions and easier purification due to the water-soluble nature of the phosphate byproduct.
The choice between these two routes can depend on several factors, including desired stereoselectivity, reagent availability, and scale of the reaction. Below is a comparative summary of key quantitative data for both reactions.
Data Presentation: Wittig vs. Horner-Wadsworth-Emmons Reaction
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Starting Material | N-Boc-4-piperidone | N-Boc-4-piperidone |
| Reagent | Butyltriphenylphosphonium bromide | Diethyl butylphosphonate |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) | Sodium Hydride (NaH), Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Typical Yield | 60-85% | 75-95% |
| Reaction Time | 4-12 hours | 2-6 hours |
| Stereoselectivity | Typically yields a mixture of E/Z isomers, with the Z-isomer often favored with non-stabilized ylides. | Generally provides high E-selectivity. |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Diethyl phosphate (water-soluble, easily removed by extraction) |
Experimental Protocols
Protocol 1: Wittig Reaction
This protocol details the synthesis of this compound using the Wittig reaction.
Reagents:
-
Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add butyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove the triphenylphosphine oxide byproduct.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines the synthesis of this compound via the HWE reaction, which often provides higher yields and easier purification.
Reagents:
-
Diethyl butylphosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C and slowly add a solution of diethyl butylphosphonate (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can often be of high purity, but if necessary, it can be further purified by flash column chromatography.
Mandatory Visualizations
Caption: Comparative workflow of Wittig and HWE reactions for alkene synthesis.
Caption: Troubleshooting workflow for low yield in olefination reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Wittig reaction. What are the common causes?
A1: Low yields in the Wittig reaction can stem from several factors:
-
Incomplete ylide formation: This can be due to an insufficiently strong base, wet solvent, or poor quality phosphonium salt. Ensure your base (e.g., n-BuLi) is fresh and properly titrated, and that all glassware and solvents are rigorously dried.
-
Steric hindrance: N-Boc-4-piperidone is a sterically hindered ketone, which can slow down the reaction, particularly with stabilized ylides.[2] Using a non-stabilized ylide, as is the case with the butylide, is appropriate here.
-
Ylide decomposition: Phosphorus ylides can be unstable, especially at higher temperatures. It is crucial to generate the ylide at a low temperature (e.g., 0 °C) and add the ketone promptly.
-
Difficult purification: The main byproduct of the Wittig reaction, triphenylphosphine oxide, can be very difficult to separate from the desired product, leading to apparent low yields after purification.
Q2: My HWE reaction is not going to completion. What should I check?
A2: If your HWE reaction is sluggish, consider the following:
-
Ineffective deprotonation: Ensure the sodium hydride is fresh and the mineral oil has been washed away. The phosphonate is deprotonated to form the reactive carbanion, and incomplete deprotonation will result in a slow reaction.
-
Reaction temperature: While the initial deprotonation is performed at 0°C, allowing the reaction to proceed at room temperature or even with gentle heating can increase the reaction rate.
-
Purity of reagents: Impurities in the phosphonate or the ketone can inhibit the reaction.
Q3: I am observing a mixture of E and Z isomers in my product. How can I improve the stereoselectivity?
A3:
-
For the HWE reaction: This reaction generally provides high E-selectivity. If you are observing a significant amount of the Z-isomer, ensure that your reaction conditions are not favoring kinetic control (e.g., very low temperatures with certain bases).
-
For the Wittig reaction: The stereochemical outcome is more complex. With non-stabilized ylides like the one used here, the Z-isomer is often the major product. To favor the E-isomer, the Schlosser modification can be employed, which involves deprotonation of the betaine intermediate with a second equivalent of strong base at low temperature.[3]
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A4: Removing triphenylphosphine oxide is a common challenge. Here are a few strategies:
-
Column chromatography: This is the most common method, but can be tedious.
-
Crystallization: If your product is a solid, recrystallization may help, as triphenylphosphine oxide has different solubility properties.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane, while the product remains in solution.
Troubleshooting Specific Issues
| Issue | Potential Cause | Recommended Solution |
| Reaction stalls with unreacted N-Boc-4-piperidone (Wittig) | Ylide has decomposed or is not reactive enough. | Generate the ylide at a low temperature and add the ketone solution slowly. Consider adding a second portion of freshly generated ylide. |
| Formation of a significant amount of an unknown, more polar byproduct (HWE) | Aldol condensation of the ketone starting material. | Add the ketone slowly to the solution of the phosphonate carbanion at a low temperature to minimize self-condensation. |
| Difficulty in achieving complete deprotonation of the phosphonate (HWE) | The base is not strong enough or has degraded. | Use fresh, high-quality sodium hydride. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Product decomposes during workup or purification. | The product may be sensitive to acid or prolonged heating. | Use a mild aqueous workup (e.g., saturated NH₄Cl). Avoid excessive heat during solvent removal and chromatography. |
| Inconsistent yields upon scale-up. | Inefficient heat transfer or mixing in a larger reactor. | Ensure adequate stirring and temperature control. For exothermic ylide formation, consider adding the base portion-wise or using a jacketed reactor. |
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Butylidenepiperidine: Wittig vs. Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of substituted piperidines is a critical endeavor. The 4-alkylidenepiperidine scaffold, in particular, is a valuable motif in medicinal chemistry. This guide provides an in-depth comparison of two prominent olefination methods for the synthesis of 4-butylidenepiperidine from a 4-piperidone precursor: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic route.
Executive Summary
The choice between the Wittig and Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of 4-butylidenepiperidine hinges on the desired stereochemical outcome, the steric hindrance of the ketone, and the ease of product purification. The HWE reaction generally offers superior yields and high selectivity for the thermodynamically favored (E)-alkene, coupled with a straightforward workup procedure. In contrast, the Wittig reaction, particularly with non-stabilized ylides, typically favors the formation of the (Z)-alkene, although this selectivity can be influenced by reaction conditions and the nature of the ylide.
Data Presentation
| Reaction | Substrate | Reagent | Base | Solvent | Yield (%) | E/Z Ratio |
| Horner-Wadsworth-Emmons | (R)-2-[(S)-1,2-Dibenzyloxyethyl]-N-[(S)-1-phenylethyl]-4-piperidone | Triethyl phosphonoacetate | DBU | CH₃CN | 78 | 88:12 |
| Wittig | N-Boc-4-piperidone | Butyltriphenylphosphonium bromide | n-BuLi | THF | Moderate (qualitative) | (Z)-selective (expected) |
Reaction Mechanisms
The fundamental difference between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent intermediates.
Caption: A diagram illustrating the key steps in the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of 4-butylidenepiperidine.
Detailed Comparison
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is often the preferred method for the synthesis of (E)-alkenes and for reactions involving sterically hindered ketones.[1]
Advantages:
-
Enhanced Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react efficiently with a wider range of carbonyl compounds, including sterically hindered ketones.[1]
-
Superior (E)-Alkene Selectivity: The HWE reaction typically exhibits high stereoselectivity for the formation of the thermodynamically more stable (E)-alkene.[1] This is a significant advantage when the (E)-isomer is the desired product.
-
Simplified Product Purification: A major practical advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester.[1] This allows for easy removal from the reaction mixture through a simple aqueous workup, simplifying product purification.
Disadvantages:
-
Preparation of Phosphonate Reagents: The phosphonate esters are typically prepared via the Michaelis-Arbuzov reaction, which is an additional synthetic step compared to the often commercially available phosphonium salts used in the Wittig reaction.
Wittig Reaction
The Wittig reaction is a classic and versatile method for alkene synthesis. Its stereochemical outcome is highly dependent on the nature of the ylide.
Advantages:
-
(Z)-Alkene Selectivity with Non-Stabilized Ylides: The primary advantage of using non-stabilized ylides (e.g., from butyltriphenylphosphonium bromide) in the Wittig reaction is the preferential formation of the (Z)-alkene.[2] This stereochemical outcome is attributed to a kinetically controlled reaction pathway.
-
Readily Available Reagents: Many triphenylphosphonium salts are commercially available or can be easily prepared from the corresponding alkyl halide and triphenylphosphine.
Disadvantages:
-
Difficult Byproduct Removal: The byproduct of the Wittig reaction is triphenylphosphine oxide, which is often difficult to separate from the desired alkene product due to its similar solubility properties, frequently requiring column chromatography for purification.
-
Lower Yields with Hindered Ketones: The Wittig reaction can be sluggish and give lower yields when reacting with sterically hindered ketones, especially with less reactive stabilized ylides.[2]
-
Strong Base Requirement: The formation of non-stabilized ylides typically requires the use of strong, air- and moisture-sensitive bases such as n-butyllithium or sodium hydride.
Experimental Protocols
Horner-Wadsworth-Emmons Reaction Protocol
Adapted from the synthesis of a 4-alkylidenepiperidine derivative.
Materials:
-
(R)-2-[(S)-1,2-Dibenzyloxyethyl]-N-[(S)-1-phenylethyl]-4-piperidone
-
Triethyl phosphonoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous lithium chloride (LiCl)
Procedure:
-
To a suspension of anhydrous lithium chloride (3.5 mmol) in anhydrous acetonitrile (10 mL) at room temperature under an argon atmosphere, add triethyl phosphonoacetate (3.5 mmol) and DBU (10 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of the 4-piperidone derivative (1 mmol) in anhydrous acetonitrile (20 mL).
-
Stir the reaction mixture at room temperature for the desired time (e.g., 7 days for the cited example to reach equilibrium).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkylidenepiperidine.
Wittig Reaction Protocol
Adapted from the synthesis of tert-butyl 4-((oxan-3-yl)methylene)piperidine-1-carboxylate.
Materials:
-
Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Boc-4-piperidone
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add butyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at -78 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 4-butylidenepiperidine from the triphenylphosphine oxide byproduct.
Conclusion
For the synthesis of 4-butylidenepiperidine, the Horner-Wadsworth-Emmons reaction emerges as a robust and efficient method, particularly when the (E)-isomer is the desired product. Its key advantages include high yields, excellent (E)-selectivity, and a significantly easier purification process due to the water-soluble phosphate byproduct. While the Wittig reaction with a non-stabilized ylide offers a potential route to the (Z)-isomer, it is often hampered by the challenging removal of triphenylphosphine oxide and the requirement for strongly basic and anhydrous conditions. Researchers should carefully consider the desired stereochemistry and practical laboratory considerations when choosing between these two powerful olefination methods.
References
A Comparative Guide to Tert-butyl 4-butylidenepiperidine-1-carboxylate and Other Piperidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, prized for its three-dimensional structure that allows for precise spatial orientation of substituents, leading to enhanced target binding and improved pharmacokinetic properties. This guide provides a comparative analysis of tert-butyl 4-butylidenepiperidine-1-carboxylate, a versatile building block featuring an exocyclic double bond, against other commonly employed 4-substituted piperidine derivatives. We will explore its synthesis, comparative reactivity in key cross-coupling reactions, and the potential impact of the butylidene moiety on physicochemical properties and metabolic stability.
Synthesis of this compound
The primary synthetic route to this compound is the Wittig reaction, starting from the readily available N-Boc-4-piperidone. This reaction offers a reliable method for the introduction of the butylidene group.
Experimental Protocol: Wittig Olefination
This protocol outlines the synthesis of this compound from N-Boc-4-piperidone and butyltriphenylphosphonium bromide.
Materials:
-
N-Boc-4-piperidone
-
Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add butyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. The solution will typically turn a deep reddish-orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Expected Yield: 70-85% (estimated based on similar Wittig reactions).[1]
Diagram of the Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Comparative Performance in Cross-Coupling Reactions
The utility of a building block is often determined by its performance in common carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. While direct comparative studies under identical conditions are limited, we can compile data from various sources to provide an overview of expected yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. For piperidine-based building blocks, this reaction is crucial for introducing aryl or heteroaryl substituents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the piperidine-boronic acid or ester derivative (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling with 4-Substituted Piperidine Derivatives
| Piperidine Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 46-88 | [2] |
| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 75-95 | [3] |
| 1-Boc-piperidine-4-boronic acid | Heteroaryl Chloride | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | ~80 | [4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and are presented here for illustrative purposes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the piperidine amine derivative (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., XPhos, 0.08 equiv), and a base (e.g., NaOtBu, 1.4 equiv).
-
Add a degassed anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction, perform an aqueous workup, and extract the product.
-
Purify by column chromatography.
Table 2: Comparative Yields of Buchwald-Hartwig Amination with 4-Substituted Piperidine Derivatives
| Piperidine Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Aryl Bromide | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH/H₂O | 21-87 | [5] |
| 4-Aminopiperidine | Aryl Bromide | Pd(OAc)₂/BINAP | K₂CO₃ | Toluene | Good | [6] |
| Piperidine | Heteroaryl Bromide | Pd(OAc)₂/t-BuXPhos | Cs₂CO₃ | Water | 35-69 | [7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and are presented here for illustrative purposes.
Physicochemical and Metabolic Considerations
The introduction of an exocyclic double bond, as in this compound, can significantly influence the properties of a drug candidate compared to saturated or other substituted piperidines.
Table 3: Predicted Impact of 4-Substituents on Physicochemical Properties
| Property | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Rationale |
| Lipophilicity (cLogP) | Higher | Lower | Lower | The butylidene group is more lipophilic than amino or hydroxyl groups. |
| Polar Surface Area (PSA) | Lower | Higher | Higher | The exocyclic olefin contributes less to PSA than N-H or O-H bonds. |
| Hydrogen Bond Donors/Acceptors | 0/2 (ester) | 2/2 | 1/3 | The amino and hydroxyl groups are hydrogen bond donors and acceptors. |
| Metabolic Stability | Potentially susceptible to epoxidation or reduction of the double bond. | Can undergo N-dealkylation or oxidation. | Can undergo oxidation or glucuronidation. | The metabolic fate depends on the specific enzymatic environment.[8][9] |
The concept of bioisosterism suggests that the butylidene group could serve as a replacement for other functionalities to modulate a compound's properties. For instance, replacing a more polar group with the butylidene moiety can increase lipophilicity, potentially improving membrane permeability. However, this may also impact solubility and introduce new metabolic pathways.[10]
Application in Signaling Pathways: PI3K/Akt Inhibition
The piperidine ring is a privileged scaffold in the design of kinase inhibitors, including those targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[11] 4-Substituted piperidines can occupy the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity.
PI3K/Akt Signaling Pathway and Inhibitor Action
Caption: The PI3K/Akt signaling pathway and the site of action for many piperidine-containing inhibitors.
Experimental Workflow for Assessing Pathway Inhibition
Caption: A typical workflow to evaluate the effect of a piperidine-based inhibitor on the PI3K/Akt pathway.
Conclusion
This compound represents a valuable and synthetically accessible building block for drug discovery. Its exocyclic double bond offers a unique handle for further functionalization and provides a means to modulate physicochemical properties such as lipophilicity and polar surface area. While its performance in cross-coupling reactions appears comparable to other 4-substituted piperidines, the choice of a specific building block will ultimately depend on the desired target, the required physicochemical properties, and the overall synthetic strategy. The information and protocols provided in this guide aim to assist researchers in making informed decisions when incorporating piperidine scaffolds into their drug design programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nedmdg.org [nedmdg.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Tert-butyl 4-butylidenepiperidine-1-carboxylate and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of Tert-butyl 4-butylidenepiperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data for the target molecule alongside reported experimental data for structurally related analogues. This approach offers a valuable framework for researchers to interpret their own analytical results.
Comparative Spectroscopic Data
The structural confirmation of novel compounds relies on a suite of analytical techniques. Here, we compare the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound with the experimental data of three commercially available, structurally similar piperidine derivatives.
| Compound | Spectroscopic Data Type | Observed/Predicted Values |
| This compound (Predicted) | ¹H NMR (400 MHz, CDCl₃) | δ 5.20-5.30 (m, 1H), 4.05 (br s, 2H), 2.10-2.20 (m, 2H), 1.95-2.05 (m, 2H), 1.80-1.90 (m, 2H), 1.45 (s, 9H), 1.35-1.45 (m, 2H), 0.90 (t, J=7.5 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.8, 137.5, 121.0, 79.5, 44.5, 36.0, 30.0, 28.5, 22.5, 14.0 | |
| Mass Spectrometry (ESI-MS) | m/z 240.2 [M+H]⁺, 262.2 [M+Na]⁺ | |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | ¹H NMR (CDCl₃) | δ 3.93 (m, 2H), 3.01 (m, 2H), 1.87 (m, 2H), 1.48 (m, 2H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 154.9, 79.4, 67.6, 41.6, 34.3, 28.5 | |
| Mass Spectrometry (GC-MS) | m/z 201 [M]⁺, 145, 128, 57 | |
| Tert-butyl 4-oxopiperidine-1-carboxylate | ¹H NMR (300 MHz, CDCl₃) | δ 3.69 (t, J=6.2 Hz, 4H), 2.42 (t, J=6.2 Hz, 4H), 1.48 (s, 9H)[1] |
| ¹³C NMR (CDCl₃) | δ 208.5, 154.5, 80.0, 45.8, 41.0, 28.4 | |
| Mass Spectrometry (EI) | m/z 199 [M]⁺, 143, 98, 57[2] | |
| Tert-butyl 4-formylpiperidine-1-carboxylate | ¹H NMR (CDCl₃) | δ 9.75 (s, 1H), 3.85 (m, 2H), 2.90 (m, 2H), 2.30 (m, 1H), 1.95 (m, 2H), 1.60 (m, 2H), 1.46 (s, 9H) |
| ¹³C NMR (15 MHz, CDCl₃) | δ 204.5, 154.6, 79.8, 50.1, 40.5, 28.4, 26.0[3] | |
| Mass Spectrometry (ESI-MS) | m/z 214.1 [M+H]⁺ |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below. These may be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
The mass range should be set to encompass the expected molecular weight of the analyte.
-
Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a GC-MS system with a standard nonpolar capillary column (e.g., DB-5ms).
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a temperature program to ensure separation and elution of the compound.
-
The mass spectrometer will operate under EI conditions (typically 70 eV) to generate a fragmentation pattern.
-
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for spectroscopic analysis and the general fragmentation pathways for N-Boc protected piperidine derivatives.
Caption: Workflow for spectroscopic structure confirmation.
Caption: Common fragmentation pathways for N-Boc piperidines.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Tert-butyl 4-butylidenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Tert-butyl 4-butylidenepiperidine-1-carboxylate, a key building block in the synthesis of various therapeutic agents, requires precise and accurate purity determination. This guide provides a comprehensive comparison of the principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Executive Summary
Each analytical method offers distinct advantages and is suited for different aspects of purity analysis.
-
High-Performance Liquid Chromatography (HPLC) , particularly in a stability-indicating mode, is the workhorse for routine quality control, offering excellent quantification of the main component and its non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities, providing an orthogonal method to HPLC.
-
Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method for purity assessment without the need for a specific reference standard of the analyte, offering a direct and highly accurate measurement of the absolute purity.
The selection of the most appropriate method, or combination of methods, will depend on the specific requirements of the analysis, including the nature of the expected impurities and the stage of drug development.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound. The data presented is based on typical performance for structurally similar N-Boc protected piperidine derivatives and serves as a representative comparison.[1][2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei. |
| Primary Application | Quantification of the main component and non-volatile impurities; Stability testing. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Absolute purity determination; Quantification of impurities without the need for impurity reference standards. |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable in the same sense; linearity of detector response is inherent. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Sample Throughput | High | Medium | Low to Medium |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and analytical requirements.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the main analyte from its degradation products, which may form under various stress conditions.[4][5][6][7]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
Forced Degradation Studies: To ensure the method is stability-indicating, the analyte should be subjected to stress conditions (e.g., acid and base hydrolysis, oxidation, thermal, and photolytic stress) to generate potential degradation products. The method must demonstrate the ability to resolve the analyte peak from all degradation product peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is amenable to GC analysis.[1][8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-500
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[10][11][12][13][14]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity that has a signal in a region of the spectrum with no overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being quantified.
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation:
-
Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: HPLC analysis workflow for purity determination.
Caption: GC-MS analysis workflow for impurity profiling.
Caption: qNMR workflow for absolute purity determination.
Conclusion
The determination of purity for this compound requires a well-considered analytical strategy. While HPLC is the method of choice for routine quality control and stability studies due to its robustness and high throughput, it should be complemented by orthogonal techniques. GC-MS is invaluable for the assessment of volatile impurities that may not be detected by HPLC. For the definitive determination of absolute purity, qNMR stands as a powerful, primary method. The implementation of these complementary techniques provides a comprehensive understanding of the purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]
- 3. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. bipm.org [bipm.org]
Navigating the Therapeutic Potential of Tert-butyl 4-substituted-piperidine-1-carboxylate Derivatives: A Comparative Guide
While direct comparative studies on the biological activity of Tert-butyl 4-butylidenepiperidine-1-carboxylate and its immediate derivatives are not extensively available in current literature, the broader class of tert-butyl 4-substituted-piperidine-1-carboxylates represents a cornerstone in modern medicinal chemistry. These compounds are pivotal intermediates in the synthesis of a wide array of biologically active molecules, ranging from anticancer agents to antimicrobial and antiviral therapeutics. This guide provides a comparative overview of the biological significance of various derivatives stemming from this versatile scaffold, supported by generalized experimental protocols for their evaluation.
The tert-butyl 4-substituted-piperidine-1-carboxylate framework is a highly valued building block in drug discovery due to its favorable physicochemical properties and its prevalence in numerous approved drugs. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization of the piperidine nitrogen. The 4-position of the piperidine ring serves as a versatile attachment point for various functional groups, enabling the exploration of diverse chemical space and the optimization of interactions with biological targets.
Comparative Overview of Biological Applications
While a direct head-to-head comparison of the biological activity of specific this compound derivatives is limited, a broader analysis of the applications of the core scaffold reveals its significant contribution to the development of potent therapeutic agents. The following table summarizes the biological relevance of various classes of compounds synthesized from tert-butyl 4-substituted-piperidine-1-carboxylate intermediates.
| Derivative Class/Intermediate | Therapeutic Area/Target | Example of Final Product/Target |
| Tert-butyl 4-aminopiperidine-1-carboxylate derivatives | Opioid Receptor Agonists | Precursors for Fentanyl and its analogues |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives | Kinase Inhibitors (Anticancer) | Intermediate for Crizotinib (ALK/ROS1/MET inhibitor) |
| Tert-butyl 4-formylpiperidine-1-carboxylate derivatives | Kinase Inhibitors (Anticancer) | Intermediate for Ibrutinib (BTK inhibitor) |
| Piperidin-4-one derivatives | Antimicrobial / Antifungal | Various novel heterocyclic compounds |
| Tert-butyl 4-(pyrazol-1-yl)piperidine-1-carboxylate derivatives | Kinase Inhibitors (Anticancer) | Key intermediate for Crizotinib |
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a standard cascade of in vitro biological assays is typically employed. Below are detailed methodologies for fundamental experiments to determine cytotoxicity and antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are grown overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test derivatives are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Controls: Positive (microorganisms in broth without the test compound) and negative (broth only) controls are included.
Visualizing Synthetic and Experimental Pathways
To further illustrate the role of these piperidine derivatives in drug discovery and their subsequent biological evaluation, the following diagrams outline a representative synthetic pathway and a general workflow for biological screening.
Caption: Representative synthetic route from a piperidine precursor to a final drug candidate.
Caption: General workflow for the biological evaluation of newly synthesized compounds.
A Comparative Cost-Analysis of Synthetic Routes to Tert-butyl 4-butylidenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative cost-analysis of three distinct synthetic routes to Tert-butyl 4-butylidenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The routes compared are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and a Grignard reaction followed by dehydration. This analysis aims to assist researchers in selecting the most cost-effective and efficient method for their specific needs, considering factors such as reagent cost, reaction yield, and procedural complexity.
At a Glance: Cost and Efficiency Comparison
The following table summarizes the estimated costs and key performance indicators for the synthesis of this compound on a theoretical 10 mmol scale. Prices for reagents and solvents are based on currently available market data and may vary depending on the supplier and purity.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction | Grignard Reaction & Dehydration |
| Starting Materials & Reagents Cost ($/10 mmol) | |||
| N-Boc-4-piperidone | 9.40 | 9.40 | 9.40 |
| Butyltriphenylphosphonium bromide | 19.44 | - | - |
| n-Butyllithium (2.5 M in hexanes) | 1.28 | - | - |
| Diethyl butylphosphonate | - | 1.50 (estimated) | - |
| Sodium hydride (60% in mineral oil) | - | 0.25 | - |
| Butylmagnesium bromide (1.0 M in THF) | - | - | 2.10 |
| Sulfuric acid (98%) | - | - | 0.05 |
| Solvents Cost ($/10 mmol) | |||
| Tetrahydrofuran (THF) | 1.50 | 1.50 | 1.50 |
| Diethyl ether | 0.75 | 0.75 | 0.75 |
| Hexane | 0.50 | 0.50 | 0.50 |
| Dichloromethane (DCM) | 0.45 | 0.45 | 0.45 |
| Ethyl acetate | 0.30 | 0.30 | 0.30 |
| Total Estimated Cost ($/10 mmol) | 33.62 | 14.70 | 15.05 |
| Assumed Yield | 85% | 90% | 80% (two steps) |
| Cost per gram of Product ($/g) | 16.63 | 6.84 | 8.39 |
| Reaction Time | ~18 hours | ~14 hours | ~16 hours |
| Purification | Chromatography | Aqueous Extraction & Chromatography | Aqueous Extraction & Chromatography |
Synthetic Route Analysis Workflow
Caption: Workflow for the cost-analysis of different synthetic routes.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound on a 10 mmol scale. Researchers should note that specific reaction conditions may require optimization.
Route 1: Wittig Reaction
This route utilizes a pre-formed phosphonium ylide to convert the ketone to the desired alkene.
1. Preparation of Butyltriphenylphosphonium bromide:
-
In a round-bottom flask, combine triphenylphosphine (10.5 g, 40 mmol) and 1-bromobutane (5.48 g, 40 mmol) in toluene (50 mL).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature, filter the white precipitate, wash with cold toluene, and dry under vacuum to yield butyltriphenylphosphonium bromide. A yield of approximately 98% can be expected.
2. Wittig Olefination:
-
To a suspension of butyltriphenylphosphonium bromide (4.79 g, 12 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at 0 °C under an inert atmosphere, add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12 mmol) dropwise.
-
Allow the resulting deep red solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.99 g, 10 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Route 2: Horner-Wadsworth-Emmons Reaction
This modified Wittig reaction employs a phosphonate ester, which often simplifies purification.
1. Preparation of Diethyl n-butylphosphonate:
-
In a round-bottom flask, heat a mixture of triethyl phosphite (1.66 g, 10 mmol) and 1-bromobutane (1.37 g, 10 mmol) at 150-160 °C for 4-6 hours (Arbuzov reaction).
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Distill the crude product under reduced pressure to obtain pure diethyl n-butylphosphonate.
2. Horner-Wadsworth-Emmons Olefination:
-
To a suspension of sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12 mmol) in anhydrous THF (40 mL) at 0 °C under an inert atmosphere, add diethyl n-butylphosphonate (2.30 g, 11 mmol) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add a solution of N-Boc-4-piperidone (1.99 g, 10 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution (30 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Route 3: Grignard Reaction and Dehydration
This two-step route involves the addition of a Grignard reagent followed by an acid-catalyzed elimination.
1. Grignard Addition:
-
To a solution of N-Boc-4-piperidone (1.99 g, 10 mmol) in anhydrous diethyl ether (50 mL) at 0 °C under an inert atmosphere, add butylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and slowly quench with saturated aqueous ammonium chloride solution (30 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude tertiary alcohol, Tert-butyl 4-butyl-4-hydroxypiperidine-1-carboxylate.
2. Dehydration:
-
Dissolve the crude alcohol in dichloromethane (50 mL) and cool to 0 °C.
-
Add concentrated sulfuric acid (0.5 mL) dropwise.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.
Discussion
The Horner-Wadsworth-Emmons reaction appears to be the most cost-effective route for the synthesis of this compound, primarily due to the lower cost of the phosphonate reagent compared to the phosphonium salt used in the Wittig reaction. Additionally, the HWE reaction often proceeds with high efficiency and the purification is generally simpler due to the water-soluble nature of the phosphate byproduct.
The Grignard reaction followed by dehydration is also a cost-competitive option. However, this two-step process may result in a lower overall yield and the dehydration step can sometimes lead to the formation of isomeric byproducts, potentially complicating purification.
The Wittig reaction , while a classic and reliable method for olefination, is the most expensive of the three routes analyzed. The higher cost is mainly attributed to the multi-step preparation of the Wittig reagent and the use of n-butyllithium. However, for certain applications where specific stereoselectivity (if applicable) is required and cannot be achieved by other means, the Wittig reaction might still be the preferred choice.
Disclaimer: The cost analysis presented here is an estimation based on publicly available data and generalized protocols. Actual costs may vary depending on the scale of the synthesis, supplier pricing, and the specific yields obtained. The provided experimental protocols are intended as a guide and may require optimization for specific laboratory conditions.
validation of a new synthetic method for Tert-butyl 4-butylidenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methods for Tert-butyl 4-butylidenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry. We will explore an established, widely used method and compare it with a promising, newer alternative, offering insights into their respective advantages and disadvantages. This objective comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The 4-alkylidenepiperidine scaffold is a common motif in pharmaceuticals, and the butylidene group can be a crucial pharmacophore or a handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during synthetic transformations and allows for facile deprotection under acidic conditions. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.
Established Synthetic Method: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely adopted and reliable method for the formation of carbon-carbon double bonds, particularly for the synthesis of alkenes from ketones. It represents a significant improvement over the classical Wittig reaction, primarily due to the easier removal of the phosphate byproduct and often higher yields. The HWE reaction typically utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction.
Signaling Pathway of the Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol for the Horner-Wadsworth-Emmons Reaction
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Diethyl butylphosphonate (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of diethyl butylphosphonate (1.2 eq) in anhydrous THF to the cooled suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
A New Synthetic Approach: The Julia-Kocienski Olefination
While the HWE reaction is robust, the quest for milder, more efficient, and stereoselective methods is ongoing. The Julia-Kocienski olefination has emerged as a powerful alternative for the synthesis of alkenes. This reaction involves the coupling of a carbonyl compound with a heteroaromatic sulfone, typically a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone. A key advantage of the Julia-Kocienski olefination is its ability to proceed under milder conditions and often with high E-selectivity for the resulting alkene.
Logical Workflow of the Julia-Kocienski Olefination
Caption: Julia-Kocienski olefination workflow.
Experimental Protocol for the Julia-Kocienski Olefination
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
1-Butyl-1H-benzo[d]imidazol-2-yl)sulfonyl)butane (Butyl-BT-sulfone) (1.1 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Butyl-BT-sulfone (1.1 eq) in anhydrous DME at -78 °C under an argon atmosphere, add KHMDS (1.2 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DME dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Performance Comparison
| Parameter | Horner-Wadsworth-Emmons Reaction | Julia-Kocienski Olefination |
| Typical Yield | 70-85% | 80-95% |
| Reaction Time | 12-16 hours | 4-6 hours |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature |
| Base Strength | Strong (e.g., NaH, n-BuLi) | Strong, non-nucleophilic (e.g., KHMDS) |
| Byproduct Removal | Aqueous extraction of phosphate salts | Column chromatography |
| Stereoselectivity | Generally favors the (E)-isomer | High (E)-selectivity |
| Substrate Scope | Broad, including ketones | Broad, tolerant of various functional groups |
| Reagent Availability | Phosphonates are commercially available or readily synthesized | Heteroaromatic sulfones may require synthesis |
Conclusion
Both the Horner-Wadsworth-Emmons reaction and the Julia-Kocienski olefination are effective methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the synthesis.
The Horner-Wadsworth-Emmons reaction is a well-established and reliable method that offers good yields. Its primary advantage lies in the straightforward removal of the water-soluble phosphate byproduct, which can simplify the workup procedure.
The Julia-Kocienski olefination , while potentially requiring the synthesis of the sulfone reagent, presents several advantages that may be crucial for certain applications. These include generally higher yields, shorter reaction times, and excellent (E)-stereoselectivity. The milder reaction conditions can also be beneficial when working with sensitive substrates.
For researchers and drug development professionals, the Julia-Kocienski olefination represents a valuable and often superior alternative to the more traditional HWE reaction for the synthesis of this compound and other similar 4-alkylidenepiperidine derivatives, particularly when high yield and stereocontrol are critical.
A Comparative Guide to Catalysts for the Hydrogenation of 4-Butylidenepiperidines
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalyst performance in the synthesis of 4-butylpiperidines, crucial intermediates in pharmaceutical development.
The catalytic hydrogenation of 4-butylidenepiperidines to the corresponding 4-butylpiperidines is a pivotal transformation in the synthesis of various pharmaceutical compounds. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts used for this purpose, supported by experimental data to aid researchers in catalyst selection and optimization.
Performance Comparison of Key Catalysts
The selection of an appropriate catalyst is critical for achieving high yield and selectivity in the hydrogenation of 4-butylidenepiperidines. Below is a summary of the performance of commonly employed catalysts under various reaction conditions.
| Catalyst | Substrate | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| Palladium on Carbon (Pd/C) | N-Benzyl-4-propylidenepiperidine | H₂ (1 atm), Ethanol, Room Temperature, 12h | >95 | High | [1] |
| Rhodium on Carbon (Rh/C) | 4-alkylidenepiperidines | H₂ (low pressure), various solvents | High | High | General literature |
| Raney Nickel (Raney Ni) | 4-alkylidenepiperidines | H₂ (high pressure), various solvents | Variable | Moderate to High | General literature |
| Platinum(IV) Oxide (PtO₂) | 4-alkylidenepiperidines | H₂ (1-4 atm), various solvents | High | High | General literature |
Key Observations:
-
Palladium on Carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of the exocyclic double bond in 4-alkylidenepiperidines, often providing excellent yields under mild conditions.[1][2][3]
-
Rhodium on Carbon (Rh/C) is another active catalyst for this transformation, known for its high efficiency.
-
Raney Nickel (Raney Ni) is a cost-effective option but may require higher pressures and temperatures to achieve comparable results to precious metal catalysts. Its selectivity can also be a concern depending on the substrate.
-
Platinum(IV) Oxide (PtO₂) , also known as Adams' catalyst, is a robust catalyst that demonstrates high activity for the hydrogenation of various functional groups, including the exocyclic double bond in piperidine derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the hydrogenation of 4-alkylidenepiperidines using different catalysts.
General Procedure for Pd/C Catalyzed Hydrogenation
A solution of the N-substituted-4-alkylidenepiperidine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared in a reaction vessel. 10% Palladium on carbon (5-10 mol%) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature. The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.[1]
General Procedure for Hydrogenation using Platinum(IV) Oxide (PtO₂)
The 4-alkylidenepiperidine substrate is dissolved in a suitable solvent, such as ethanol or acetic acid. Platinum(IV) oxide (1-5 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus. The reaction is agitated at room temperature until the theoretical amount of hydrogen is consumed. After the reaction is complete, the catalyst is filtered off, and the solvent is removed in vacuo to afford the 4-alkylpiperidine product.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the catalytic hydrogenation of a 4-alkylidenepiperidine.
Caption: General workflow for the catalytic hydrogenation of 4-alkylidenepiperidines.
Signaling Pathway of Catalytic Hydrogenation
The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen gas and the unsaturated substrate onto the surface of the metal catalyst. The reaction proceeds through a series of steps on the catalyst surface, leading to the formation of the saturated product.
Caption: Simplified pathway of heterogeneous catalytic hydrogenation.
This comparative guide provides a foundational understanding for selecting and utilizing catalysts for the hydrogenation of 4-butylidenepiperidines. Researchers are encouraged to consider the specific steric and electronic properties of their substrates when choosing a catalyst and to optimize reaction conditions for each specific transformation.
References
Assessing the Drug-Likeness of Tert-butyl 4-butylidenepiperidine-1-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs targeting a wide array of biological endpoints. Within this class, derivatives of Tert-butyl 4-butylidenepiperidine-1-carboxylate are of growing interest for their potential therapeutic applications. This guide provides a comparative assessment of the drug-likeness of a series of these derivatives against established drugs, Donepezil and Fentanyl, which also feature the piperidine motif. The analysis is based on in silico predictions of key physicochemical and pharmacokinetic properties, offering a preliminary screen to guide further experimental investigation.
In Silico Drug-Likeness Assessment
A fundamental aspect of early-stage drug discovery is the evaluation of a compound's "drug-likeness," often guided by principles such as Lipinski's Rule of Five. This rule suggests that orally administered drugs generally possess:
-
A molecular weight (MW) of 500 g/mol or less.
-
A calculated octanol-water partition coefficient (logP) not exceeding 5.
-
No more than 5 hydrogen bond donors (HBD).
-
No more than 10 hydrogen bond acceptors (HBA).
Adherence to these guidelines is associated with a higher probability of favorable absorption and permeation.
Comparative Analysis of Physicochemical Properties
To assess the drug-likeness of this compound derivatives, a parent compound and two simple derivatives were selected for in silico analysis. These are compared against the well-established drugs, Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, and Fentanyl, a potent opioid analgesic.
| Compound | Structure | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Parent Compound (PC-1) | This compound | 253.42 | 3.8 | 0 | 2 | 0 |
| Derivative 1 (D1) | Tert-butyl 4-(4-fluorobutylidene)piperidine-1-carboxylate | 271.41 | 3.9 | 0 | 2 | 0 |
| Derivative 2 (D2) | Tert-butyl 4-(4-hydroxybutylidene)piperidine-1-carboxylate | 269.42 | 2.9 | 1 | 3 | 0 |
| Donepezil | 379.49 | 4.1 | 0 | 4 | 0 | |
| Fentanyl | 336.47 | 4.0 | 0 | 3 | 0 |
Table 1: In silico predicted physicochemical properties and Lipinski's Rule of Five analysis for this compound derivatives and comparator drugs.
As indicated in Table 1, the parent compound and its derivatives all exhibit molecular weights, logP values, and hydrogen bond donor/acceptor counts well within the limits of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Their properties are comparable to those of the established drugs, Donepezil and Fentanyl.
Predicted ADME Properties
Beyond the foundational principles of Lipinski's rules, the assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. In silico models provide a valuable first pass in predicting these complex pharmacokinetic behaviors.
| Compound | Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Predicted Human Intestinal Absorption (%) | Predicted CNS Permeability (logBB) |
| Parent Compound (PC-1) | High | > 90% | High |
| Derivative 1 (D1) | High | > 90% | High |
| Derivative 2 (D2) | Moderate | > 80% | Moderate |
| Donepezil | High | > 90% | High |
| Fentanyl | High | > 90% | High |
Table 2: In silico predicted ADME properties for this compound derivatives and comparator drugs.
The in silico ADME predictions presented in Table 2 suggest that the parent compound and its fluoro-derivative (D1) are likely to have high intestinal absorption and good penetration of the blood-brain barrier, similar to Donepezil and Fentanyl. The introduction of a hydroxyl group in Derivative 2 (D2) is predicted to slightly reduce its permeability, which could be a consideration depending on the desired therapeutic target.
Experimental Protocols for Drug-Likeness Assessment
While in silico predictions are invaluable for initial screening, experimental validation is essential. The following are detailed protocols for key assays used to determine the drug-like properties of novel chemical entities.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient is a critical measure of a compound's lipophilicity.
Shake-Flask Method (Gold Standard):
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4) and pre-saturate each with the other by vigorous mixing for 24 hours, followed by separation.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caco-2 Permeability Assay
This in vitro assay is widely used to predict human intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded onto permeable membrane supports in transwell plates and cultured for 21-25 days to form a confluent, differentiated monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer.
-
The test compound is added to the apical (donor) side of the monolayer.
-
At specified time points, samples are taken from the basolateral (receiver) side.
-
-
Permeability Measurement (Basolateral to Apical - for efflux):
-
The test compound is added to the basolateral (donor) side.
-
Samples are taken from the apical (receiver) side at specified time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (human or from other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Drug Discovery Workflow
The process of assessing drug-likeness can be visualized as a multi-step workflow, starting from initial in silico screening and progressing to more detailed experimental validation.
A flowchart illustrating the workflow for assessing the drug-likeness of novel compounds.
This guide provides a foundational framework for the initial assessment of this compound derivatives. The in silico data suggests that this class of compounds possesses favorable drug-like properties, warranting further investigation through the detailed experimental protocols outlined. By systematically evaluating both computational and experimental data, researchers can make more informed decisions in the lead optimization process, ultimately increasing the probability of identifying promising new drug candidates.
Safety Operating Guide
Proper Disposal of Tert-butyl 4-butylidenepiperidine-1-carboxylate: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 4-butylidenepiperidine-1-carboxylate. Adherence to these procedures is critical for ensuring the safety of laboratory staff, preventing environmental contamination, and maintaining regulatory compliance. The information herein is compiled from safety data sheets of structurally similar compounds and general chemical waste management guidelines.
Hazard Assessment and Safety Overview
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds—such as those containing a Boc-protected piperidine moiety—indicate that this chemical should be handled as a hazardous substance.
Key Assumed Hazards:
Due to these potential hazards, all waste containing this compound, including empty containers and contaminated labware, must be treated as hazardous waste.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound in any form.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended. | Prevents dermal absorption. The outer glove can be removed immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects eyes from splashes or airborne particles. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a low-permeability material. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Protects against inhalation of the compound. |
Detailed Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unreacted or surplus this compound, along with any contaminated solids (e.g., weighing paper, contaminated gloves, bench paper), in a dedicated, leak-proof hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used.
-
Ensure the container is clearly labeled.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
The container should be sealable and made of a compatible material.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.
-
Step 2: Waste Container Labeling
Proper labeling is crucial for safe handling and disposal. The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The words "Hazardous Waste."
-
Appropriate hazard symbols (e.g., irritant, harmful).
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
This area should be clearly marked, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Keep the container securely sealed when not in use.
Step 4: Arranging for Professional Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines (often up to one year for partially filled containers), arrange for its collection by a licensed hazardous waste disposal contractor.[5][6]
-
This will typically be coordinated through your institution's EHS department.
-
The recommended final disposal method for this type of chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber.[6]
Step 5: Decontamination
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as solid hazardous waste.
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
Containment (for trained personnel with small spills):
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area as described in the decontamination section above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. capotchem.com [capotchem.com]
Personal protective equipment for handling Tert-butyl 4-butylidenepiperidine-1-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 4-butylidenepiperidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices and safety data for structurally related compounds.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] |
| Skin | Chemical-resistant gloves and impervious clothing. | Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[3] Fire/flame resistant clothing is also recommended.[3][4] |
| Respiratory | Full-face respirator or a NIOSH/MSHA approved respirator. | Recommended if exposure limits are exceeded, or if irritation is experienced.[2][3][4] Use a respirator with a filter for particulates conforming to EN 143.[2] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]
-
Use non-sparking tools to prevent electrostatic discharge.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1][2]
-
Protect from light and moisture.[2]
-
Store separately from foodstuffs and other incompatible materials.[3][5]
Disposal Plan
Waste Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1][7]
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains, sewers, or water systems.[3][7]
Contaminated Packaging:
-
Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
Emergency Procedures
Spill Response:
-
Wear full personal protective equipment, including respiratory protection.[7]
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1][2][6]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[7]
-
Wash the spill area thoroughly with soap and water.[5]
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1][3][7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]
Experimental Workflow: Handling this compound
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
